Product packaging for Isofebrifugine(Cat. No.:)

Isofebrifugine

Cat. No.: B1241856
M. Wt: 301.34 g/mol
InChI Key: YLYLCQRQSRDSQR-ADTLFGHVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isofebrifugine is a member of quinazolines.
This compound has been reported in Hydrangea macrophylla and Hydrangea febrifuga with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O3 B1241856 Isofebrifugine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1

InChI Key

YLYLCQRQSRDSQR-ADTLFGHVSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Canonical SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Synonyms

febrifugine
isofebrifugine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources, Abundance, and Analysis of Isofebrifugine and Febrifugine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins, quantitative abundance, and analytical methodologies for the quinazoline alkaloids, isofebrifugine and febrifugine. These compounds are of significant interest to the scientific community due to their potent biological activities, including antimalarial, anti-inflammatory, and anti-cancer properties.

Natural Sources

Febrifugine and its isomer, this compound, are primarily isolated from plant species belonging to the family Saxifragaceae. The most well-documented sources are:

  • Dichroa febrifuga Lour. : This Chinese medicinal plant, also known as Chang Shan, is the original and most cited source of febrifugine.[1][2] The alkaloids are found in both the roots and leaves of the plant.[3]

  • Hydrangea species : Several species of Hydrangea have been identified as sources of these alkaloids. These include Hydrangea macrophylla, Hydrangea umbellata, and Hydrangea chinensis.[4]

Abundance in Natural Sources

The concentration of febrifugine and this compound in their natural sources can vary significantly depending on the plant species, the part of the plant being analyzed, and even the season of harvest.

Quantitative Data Summary

The following tables summarize the reported abundance of febrifugine and this compound in various natural sources.

Plant SpeciesPlant PartAlkaloid Content (% of dry weight)Reference
Dichroa febrifugaRoots0.005 - 0.05%[4]
Dichroa febrifugaLeaves0.5 - 0.7%[4]
Plant SpeciesPlant PartSeasonAlkaloid Mixture Content (mg/g of dry weight)Reference
Hydrangea macrophylla var. OtaksaLeavesJune - August (Flowering)0.16 - 0.31[5]
Hydrangea macrophylla var. OtaksaLeavesSeptember - December< 0.03[5]
Hydrangea macrophylla var. OtaksaBudsOctober - February> 0.49[5]

Experimental Protocols

This section details the methodologies for the extraction, separation, and quantification of this compound and febrifugine from plant materials.

Extraction of Febrifugine from Dichroa febrifuga Roots

This protocol is adapted from a modified method for febrifugine extraction.[1]

3.1.1 Materials and Reagents

  • Dried and ground roots of Dichroa febrifuga

  • Methanol (MeOH)

  • 0.1 M Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Silica gel 60 (70-230 mesh)

  • Filtration apparatus

  • Rotary evaporator

3.1.2 Procedure

  • Maceration : Macerate 5 kg of ground, dried roots in 14 liters of methanol at room temperature for one week.[1]

  • Filtration and Concentration : Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator to yield a crude methanol extract.[1]

  • Acid-Base Extraction :

    • Suspend the crude methanol extract (approx. 153 g) in 130 ml of 0.1 M HCl.[1]

    • Partition the HCl suspension with 400 ml of CHCl₃ three times to remove non-alkaloidal compounds.[1]

    • Collect the aqueous HCl portion and adjust the pH to 9.5 with NaOH.[1]

    • Extract the alkaline solution with CHCl₃.[1]

    • Evaporate the CHCl₃ to obtain the total alkaloid fraction (approx. 12 g).[1]

  • Silica Gel Chromatography :

    • Separate the alkaloidal portion by chromatography on a silica gel 60 column.[1]

    • Elute with a mixture of CHCl₃ and methanol in ratios of 6:1 and 4:1 to isolate febrifugine.[1]

Preparative Separation by Countercurrent Chromatography

This method allows for the separation of the isomeric alkaloids, febrifugine and this compound, from a total alkaloid extract of Dichroa febrifuga roots.[6]

3.2.1 Instrumentation and Reagents

  • High-speed countercurrent chromatography instrument

  • Biphasic solvent system: Chloroform:Methanol:Water (2:1:1, v/v)[6]

  • Total alkaloid extract from Dichroa febrifuga

3.2.2 Procedure

  • Solvent System Preparation : Prepare the biphasic solvent system of chloroform, methanol, and water in a 2:1:1 volume ratio.[6]

  • Chromatography Conditions :

    • Mobile phase: Upper aqueous phase

    • Stationary phase: Lower organic phase

    • Flow rate: 2.0 mL/min

    • Separation temperature: 30°C

  • Sample Loading and Separation :

    • Dissolve 50 mg of the total alkaloid extract in the solvent system.

    • Inject the sample into the countercurrent chromatography system.

    • Perform the separation to yield febrifugine and this compound with purities exceeding 98.0%.[6] From a 50 mg sample, approximately 12 mg of febrifugine and 9 mg of this compound can be obtained.[6]

Quantification by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantitative analysis of the febrifugine and this compound mixture in plant extracts.

3.3.1 Instrumentation and Conditions

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase: Acetonitrile, water, glacial acetic acid, and triethylamine (9:91:0.3:0.745, v/v/v/v), with the pH adjusted to 5.2-6.2 with glacial acetic acid.[7]

  • Flow rate: 1.0 mL/min[7]

  • Column temperature: 30°C[7]

  • Detection wavelength: 225 nm[7]

3.3.2 Procedure

  • Standard Preparation : Prepare standard solutions of febrifugine and this compound of known concentrations. A good linearity for the mixture has been reported in the range of 0.021-2.18 μg.[7]

  • Sample Preparation : Prepare extracts of the plant material and filter them through a 0.45 µm filter before injection.

  • Analysis : Inject the prepared samples and standards into the HPLC system.

  • Quantification : Quantify the amount of febrifugine and this compound in the samples by the external standard method, comparing the peak areas of the samples to those of the standards.[7] The method has a reported recovery between 95.16% and 103.97% with an RSD of 3.28%.[7]

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the isolation and analysis of this compound and febrifugine.

Extraction_and_Purification_Workflow PlantMaterial Dried & Ground Plant Material (e.g., Dichroa febrifuga roots) Maceration Methanol Maceration PlantMaterial->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract AcidSuspension Suspend in 0.1 M HCl CrudeExtract->AcidSuspension LiquidLiquid Liquid-Liquid Extraction (with Chloroform) AcidSuspension->LiquidLiquid AqueousLayer Aqueous HCl Layer (contains protonated alkaloids) LiquidLiquid->AqueousLayer Basification Adjust to pH 9.5 with NaOH AqueousLayer->Basification ChloroformExtraction Chloroform Extraction Basification->ChloroformExtraction TotalAlkaloids Total Alkaloid Extract ChloroformExtraction->TotalAlkaloids Purification Purification TotalAlkaloids->Purification SilicaGel Silica Gel Chromatography Purification->SilicaGel CCC Countercurrent Chromatography Purification->CCC IsolatedCompounds Isolated Febrifugine & This compound SilicaGel->IsolatedCompounds CCC->IsolatedCompounds

Caption: Workflow for the extraction and purification of febrifugine and this compound.

HPLC_Analysis_Workflow Sample Plant Extract or Isolated Compound Preparation Sample & Standard Preparation (Dilution, Filtration) Sample->Preparation Standard Febrifugine/Isofebrifugine Standard Solutions Standard->Preparation Injection Injection into HPLC Preparation->Injection HPLC HPLC System Separation Chromatographic Separation (C18 Column) HPLC->Separation Injection->HPLC Detection UV Detection at 225 nm Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Quantification Quantification (External Standard Method) Data->Quantification Result Concentration of Febrifugine & this compound Quantification->Result

Caption: Workflow for the HPLC analysis of febrifugine and this compound.

References

Isofebrifugine's Mechanism of Action as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isofebrifugine, a quinazolinone alkaloid and a stereoisomer of febrifugine, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its biological activities, including potent antimalarial effects, are attributed to its specific inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a ProRS inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of aminoacyl-tRNA synthetase inhibitors and the development of novel therapeutics.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes critical for the fidelity of protein translation. They catalyze the attachment of a specific amino acid to its cognate tRNA molecule. The inhibition of these enzymes represents a promising strategy for the development of antimicrobial and anti-inflammatory agents. This compound, along with its more extensively studied counterpart, febrifugine, and its synthetic analog, halofuginone, targets the prolyl-tRNA synthetase (ProRS), thereby disrupting the incorporation of proline into nascent polypeptide chains. This inhibition triggers a cellular stress response known as the Amino Acid Response (AAR) pathway, leading to a cascade of downstream effects with therapeutic potential.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

The primary molecular target of this compound is the glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme that houses the catalytic domains for both glutamyl- and prolyl-tRNA synthesis. This compound acts as a competitive inhibitor at the active site of the ProRS domain.

Binding Mode and Kinetics

Structural and biochemical studies of the closely related inhibitor halofuginone have revealed a unique, ATP-dependent binding mechanism. The inhibitor occupies both the proline-binding pocket and the 3'-end of the tRNA binding site simultaneously. This dual-site occupancy effectively blocks the formation of prolyl-adenylate and the subsequent transfer of proline to its cognate tRNA. The inhibition by febrifugine derivatives is competitive with respect to proline. While a crystal structure of this compound bound to ProRS is not yet publicly available, its structural similarity to febrifugine strongly suggests an analogous binding mode.

Downstream Cellular Effects: The Amino Acid Response (AAR) Pathway

The inhibition of ProRS by this compound leads to an accumulation of uncharged tRNAPro within the cell. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2), a key regulator of the AAR pathway.

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways. A significant consequence of this pathway activation is the inhibition of T helper 17 (Th17) cell differentiation, which plays a crucial role in inflammation and autoimmune diseases.[1][2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potential of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The antimalarial activity of these compounds is a direct consequence of their inhibition of the parasite's ProRS.

CompoundOrganism/Cell LineAssay TypeIC50 (ng/mL)IC50 (nM)Reference
This compound Plasmodium falciparumIn vitro antimalarial activityData not explicitly found in searched literatureData not explicitly found in searched literature
FebrifuginePlasmodium falciparum (D6 strain)In vitro antimalarial activity1.0~2.7[2]
FebrifuginePlasmodium falciparum (W2 strain)In vitro antimalarial activity0.8~2.2[2]
HalofuginonePlasmodium falciparum (D6 strain)In vitro antimalarial activity0.141~0.34[2]
HalofuginonePlasmodium falciparum (W2 strain)In vitro antimalarial activity0.152~0.37[2]

Note: While the antimalarial activity of this compound has been reported to be high and comparable to febrifugine[4], specific IC50 values from the primary literature could not be retrieved in the conducted searches. The data for febrifugine and halofuginone are provided for comparative purposes.

Experimental Protocols

The following section outlines detailed methodologies for key experiments used to characterize the mechanism of action of this compound as a ProRS inhibitor.

In Vitro Antimalarial Drug Susceptibility Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Materials:

  • Plasmodium falciparum culture (e.g., D6 or W2 strains)

  • Human erythrocytes

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well microtiter plates

  • [³H]-hypoxanthine

  • This compound and control drugs

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and control drugs in RPMI 1640 medium in a 96-well plate.

  • Add a synchronized culture of P. falciparum-infected erythrocytes (typically at the ring stage) to each well.

  • Incubate the plates in a humidified, gas-controlled incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay (tRNA Charging Assay)

This biochemical assay directly measures the inhibition of ProRS enzymatic activity.

Materials:

  • Recombinant human or Plasmodium ProRS

  • Total tRNA or purified tRNAPro

  • L-[³H]-proline

  • ATP, MgCl₂, KCl, DTT

  • Reaction buffer (e.g., HEPES buffer, pH 7.5)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, KCl, DTT, L-[³H]-proline, and tRNA.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate the reaction by adding the recombinant ProRS enzyme.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the charged tRNA with cold 5% TCA.

  • Wash the filters with cold TCA and ethanol to remove unincorporated L-[³H]-proline.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the inhibitory activity of this compound by comparing the amount of charged tRNA in the presence and absence of the inhibitor.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay assesses the effect of the inhibitor on overall protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate (nuclease-treated)

  • Amino acid mixture (with and without proline)

  • Luciferase mRNA (or other reporter mRNA)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Set up in vitro translation reactions containing rabbit reticulocyte lysate, the complete amino acid mixture, and luciferase mRNA.

  • In parallel, set up reactions with an amino acid mixture lacking proline.

  • Add serial dilutions of this compound to the reactions.

  • To a subset of the proline-deficient reactions, add back excess proline.

  • Incubate the reactions at 30°C for 90 minutes.

  • Measure the luciferase activity in each reaction using a luminometer.

  • Inhibition of translation by this compound and its rescue by the addition of excess proline confirms the specific targeting of proline incorporation.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow relevant to the study of this compound.

G cluster_Inhibition Inhibition of Prolyl-tRNA Synthetase cluster_AAR_Pathway Amino Acid Response (AAR) Pathway This compound This compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits Charged_tRNAPro Charged tRNA(Pro) ProRS->Charged_tRNAPro Blocked Uncharged_tRNAPro_Accumulation Accumulation of Uncharged tRNA(Pro) tRNAPro Uncharged tRNA(Pro) tRNAPro->ProRS Substrate GCN2_Activation GCN2 Activation Uncharged_tRNAPro_Accumulation->GCN2_Activation eIF2a_Phosphorylation eIF2α Phosphorylation GCN2_Activation->eIF2a_Phosphorylation Global_Translation_Inhibition Global Translation Inhibition eIF2a_Phosphorylation->Global_Translation_Inhibition ATF4_Translation ATF4 Translation eIF2a_Phosphorylation->ATF4_Translation AAR_Target_Genes AAR Target Gene Expression ATF4_Translation->AAR_Target_Genes Th17_Differentiation Th17 Cell Differentiation AAR_Target_Genes->Th17_Differentiation Inhibits

Caption: Signaling pathway of this compound action.

G cluster_Workflow Experimental Workflow for ProRS Inhibitor Characterization Start Hypothesis: Compound inhibits ProRS Biochemical_Assay Biochemical Assay: tRNA Charging Start->Biochemical_Assay Cell-Based_Assay Cell-Based Assay: In Vitro Translation Biochemical_Assay->Cell-Based_Assay Confirm cellular activity Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) Cell-Based_Assay->Target_Engagement Verify target binding in cells Downstream_Effects Downstream Effects: Western Blot for p-eIF2α, ATF4 Target_Engagement->Downstream_Effects Investigate pathway activation Phenotypic_Assay Phenotypic Assay: Antimalarial Activity (IC50) Downstream_Effects->Phenotypic_Assay Correlate with biological effect End Mechanism Confirmed Phenotypic_Assay->End

Caption: Experimental workflow for ProRS inhibitor analysis.

Conclusion

This compound represents a compelling lead compound for the development of novel therapeutics targeting prolyl-tRNA synthetase. Its mechanism of action, involving the specific inhibition of ProRS and subsequent activation of the Amino Acid Response pathway, provides a clear rationale for its observed antimalarial and potential anti-inflammatory activities. This technical guide has summarized the current understanding of this compound's mode of action, provided key quantitative data for related compounds, and detailed essential experimental protocols for its further investigation. The continued exploration of this compound and its analogs holds significant promise for addressing unmet medical needs in infectious and inflammatory diseases. Further research, particularly structural studies of the this compound-ProRS complex and a more comprehensive profiling of its inhibitory kinetics, will be crucial for advancing this promising class of molecules towards clinical applications.

References

Technical Whitepaper: The Role of Isofebrifugine in the Inhibition of Th17 Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells integral to host defense against extracellular pathogens but are also key drivers of pathogenesis in numerous autoimmune and inflammatory diseases. The differentiation of Th17 cells is a tightly regulated process orchestrated by specific cytokines and transcription factors, primarily STAT3 and RORγt. Consequently, inhibiting this pathway is a major therapeutic goal. Isofebrifugine, an alkaloid derived from the plant Dichroa febrifuga, and its closely related, more extensively studied derivative Halofuginone (HF), have emerged as potent and selective inhibitors of Th17 cell differentiation.[1][2] This document provides an in-depth technical overview of the molecular mechanisms by which these compounds exert their effects, presents key quantitative data, details relevant experimental protocols, and visualizes the critical signaling and experimental pathways. The core mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS), which activates the amino acid response (AAR) pathway, leading to a selective post-transcriptional suppression of STAT3 and subsequent blockade of the entire Th17 differentiation program.[3][4][5]

The Canonical Th17 Differentiation Pathway

The differentiation of naïve CD4+ T cells into the Th17 lineage is initiated by the cytokine milieu, particularly the combination of Transforming Growth Factor-β (TGF-β) and pro-inflammatory cytokines like Interleukin-6 (IL-6) or IL-21.[6][7] This stimulation activates the transcription factor STAT3.[8] Activated STAT3, in turn, is essential for inducing the expression of the orphan nuclear receptor RORγt (Rorc), the master transcription factor for Th17 cells.[4][9] RORγt and STAT3 synergize to drive the expression of key Th17 effector cytokines, including IL-17A, IL-17F, and IL-22.[4][10] The pathway is further amplified and stabilized by IL-23, which signals through its receptor (IL-23R) to maintain the pathogenic phenotype of mature Th17 cells, also in a STAT3-dependent manner.[11][12][13]

Th17_Differentiation cluster_1 Naive CD4+ T Cell cluster_2 Effector Cytokines TGF-β TGF-β Naive_T_Cell Naive CD4+ T Cell IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 IL-23 IL-23 Th17_Cell Differentiated Th17 Cell IL-23->Th17_Cell Maintains Pathogenicity p-STAT3 p-STAT3 (Y705) STAT3->p-STAT3 Phosphorylation RORγt RORγt p-STAT3->RORγt Upregulates Expression RORγt->Th17_Cell Master Regulator IL-17A IL-17A Th17_Cell->IL-17A IL-17F IL-17F Th17_Cell->IL-17F IL-22 IL-22 Th17_Cell->IL-22

Caption: Simplified signaling cascade of Th17 cell differentiation.

Molecular Mechanism of this compound/Halofuginone

Febrifugine derivatives, including this compound and halofuginone (HF), do not target the transcription factors or cytokine receptors of the Th17 pathway directly. Instead, they activate the Amino Acid Response (AAR) pathway, a cellular stress response that senses amino acid deprivation.[1][2]

  • Direct Target Binding: HF binds directly to glutamyl-prolyl-tRNA synthetase (EPRS), specifically inhibiting its prolyl-tRNA synthetase (ProRS) activity.[2][3][5] This leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation.

  • AAR Pathway Activation: The accumulation of uncharged tRNA activates the kinase GCN2 (General Control Nonderepressible 2), a key sensor in the AAR pathway. GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α).

  • Selective STAT3 Suppression: While phosphorylation of eIF2α generally reduces global protein translation, it selectively upregulates the translation of certain stress-response transcripts, such as ATF4 (Activating Transcription Factor 4). Crucially, activation of the AAR pathway leads to a potent, post-transcriptional reduction in STAT3 protein levels, while STAT3 mRNA expression remains unaffected.[4]

  • Inhibition of Th17 Differentiation: By depleting the cell of STAT3 protein, this compound and its analogs effectively dismantle the Th17 differentiation machinery. Without sufficient STAT3, the induction of RORγt is blocked, and the entire program of Th17-specific gene expression, including IL-17A, fails.[4][14] This inhibition is selective, as the differentiation of Th1, Th2, or iTreg cells is not significantly affected at similar concentrations.[1][15]

Isofebrifugine_MoA cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Outcome This compound This compound (Halofuginone) EPRS EPRS Complex This compound->EPRS ProRS ProRS Activity This compound->ProRS Inhibits EPRS->ProRS AAR Amino Acid Response (AAR) Pathway Activated ProRS->AAR Leads to STAT3_Protein STAT3 Protein (Post-transcriptional Suppression) AAR->STAT3_Protein Suppresses RORgt RORγt Expression STAT3_Protein->RORgt Blocks Induction Th17_Diff Th17 Differentiation Inhibited RORgt->Th17_Diff

Caption: Mechanism of Action for this compound/Halofuginone on Th17 cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Halofuginone (HF), a proxy for this compound, on Th17 cell differentiation and associated signaling molecules.

Table 1: In Vitro Efficacy of Halofuginone on Th17 Differentiation

Parameter Cell Type Value Effect Source
IC50 Murine T cells 3.6 ± 0.4 nM Selective inhibition of Th17 cell development [15]
Th17 Inhibition Murine T cells ~90% at 10 nM Reduction in IL-17A producing cells [2]

| Rescue of Inhibition | HF-treated Murine T cells | Complete | Addition of excess L-proline reverses the inhibitory effect |[2][4] |

Table 2: Molecular Effects of Halofuginone on Key Th17 Pathway Components

Target Molecule Cell Type Treatment Effect Source
STAT3 Protein Murine Th17 cells HF (dose-dependent) Post-transcriptional reduction in protein levels [4]
p-STAT3 (IL-23 induced) CCR6+ Memory Th17 cells Halofuginone Potent blockade of phosphorylation [4]
STAT3 mRNA Murine Th17 cells Halofuginone No significant change in expression [4]
RORγt Expression Human Naïve CD4+ T cells IVIg (similar downstream effect) Interference with expression [16]

| IL-17A Expression | Murine Th17 cells | Halofuginone | Significant reduction |[1][4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for core assays used to study the effects of inhibitors on Th17 differentiation.

In Vitro Th17 Differentiation and Inhibition Assay

This protocol describes the generation of Th17 cells from naïve CD4+ T cells and the assessment of an inhibitor's effect.

  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62LhiCD44loCD25-) from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., clone 145-2C11, 1-5 µg/mL) in PBS overnight at 4°C. Wash plates three times with sterile PBS before use.

  • Cell Culture: Seed naïve CD4+ T cells at a density of 1-2 x 105 cells/well in complete RPMI-1640 medium.

  • Th17 Polarization: Add the following to induce Th17 differentiation:

    • Soluble anti-CD28 antibody (1-2 µg/mL).

    • Recombinant human TGF-β1 (1-5 ng/mL).

    • Recombinant murine IL-6 (20-50 ng/mL).[6]

    • Anti-IFN-γ neutralizing antibody (10 µg/mL).

    • Anti-IL-4 neutralizing antibody (10 µg/mL).

  • Inhibitor Treatment: Add this compound/Halofuginone at desired concentrations (e.g., serial dilutions from 100 nM down to 0.1 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Culture cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: On the final day, harvest cells for analysis of IL-17 production via intracellular cytokine staining and flow cytometry (see Protocol 5.2) or analyze supernatants for secreted IL-17A via ELISA.[17][18]

Experimental_Workflow cluster_workflow Experimental Workflow: Th17 Inhibition Assay A 1. Isolate Naive CD4+ T Cells from Spleen/ Lymph Nodes B 2. Plate Cells on Anti-CD3 Coated Plates A->B C 3. Add Th17 Polarizing Cytokines (TGF-β, IL-6) & Anti-CD28 B->C D 4. Treat with this compound (or Vehicle Control) C->D E 5. Culture for 3-5 Days at 37°C D->E F 6. Restimulate with PMA/Ionomycin + Protein Transport Inhibitor E->F G 7. Perform Intracellular Staining for IL-17A F->G H 8. Analyze by Flow Cytometry (Quantify % IL-17A+ Cells) G->H

Caption: Standard workflow for assessing Th17 differentiation inhibition.
Intracellular Cytokine Staining for IL-17A by Flow Cytometry

This method quantifies the percentage of cells in a culture that are producing IL-17A.[17][19]

  • Restimulation: After the 3-5 day culture period, restimulate the cells for 4-5 hours with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[19] This traps cytokines inside the cell.

  • Surface Staining: Harvest cells, wash with FACS buffer (PBS + 2% FBS), and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells, then resuspend in a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at 4°C. After fixation, wash and resuspend the cells in a permeabilization buffer (e.g., PBS containing 0.1-0.5% Saponin or a commercial permeabilization wash buffer).

  • Intracellular Staining: Add a fluorescently-conjugated anti-IL-17A antibody to the permeabilized cells and incubate for 30-45 minutes at 4°C in the dark.

  • Acquisition: Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer. Acquire data on a flow cytometer, collecting a sufficient number of CD4+ events (e.g., >20,000).

  • Analysis: Gate on the CD4+ population and quantify the percentage of cells that are positive for IL-17A.

Western Blot for STAT3 and Phospho-STAT3 Analysis

This protocol assesses the effect of an inhibitor on the total protein levels of STAT3 and its activated, phosphorylated form.

  • Cell Treatment and Lysis: Culture cells under Th17 polarizing conditions with or without the inhibitor for a specified time (e.g., 24-72 hours). For phosphorylation analysis, a short stimulation with a cytokine like IL-6 or IL-23 (15-30 minutes) may be required before lysis.[4] Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total STAT3 or phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

Conclusion and Therapeutic Outlook

This compound and its derivatives represent a class of small molecules that selectively inhibit Th17 cell differentiation through a unique mechanism of action. By targeting the fundamental cellular process of tRNA synthesis, they induce the amino acid response pathway, which in turn leads to the specific depletion of STAT3 protein, a critical node in the Th17 differentiation cascade.[4][5] This approach effectively blocks the production of pathogenic IL-17 without inducing generalized immunosuppression, a significant advantage over broader-acting agents.[1] The potent, low-nanomolar efficacy and the reversibility of its action by proline supplementation confirm a specific and targetable mechanism.[2] The data strongly support the continued investigation of this compound and optimized derivatives as promising therapeutic candidates for a range of Th17-mediated autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[2][14]

References

The Pharmacological Landscape of Isofebrifugine and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofebrifugine, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, and its synthetic analogs represent a class of compounds with a broad spectrum of pharmacological activities. Initially recognized for their potent anti-malarial effects, these molecules have since demonstrated significant potential in the treatment of inflammatory diseases, fibrosis, and cancer. Their primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (EPRS), which triggers an amino acid starvation response (AAR), leading to the modulation of various cellular signaling pathways. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways.

Introduction

Febrifugine and its isomer, this compound, have a long history in traditional Chinese medicine for treating malaria-induced fevers. Despite their high efficacy against Plasmodium falciparum, clinical development has been hampered by side effects such as nausea and vomiting.[1] This has spurred the development of synthetic analogs, most notably halofuginone, with improved therapeutic indices.[2][3] This guide delves into the core pharmacological properties of this promising class of compounds.

Anti-malarial Properties

This compound and its analogs exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[4] The mechanism is believed to involve the impairment of hemozoin formation within the parasite.[5]

Quantitative Data: In Vitro Anti-malarial Activity

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of various this compound analogs against different P. falciparum strains.

Compound/AnalogP. falciparum StrainIC₅₀ (ng/mL)Reference
FebrifugineW2 (chloroquine-resistant)2.3 ± 0.5[6]
FebrifugineD6 (chloroquine-sensitive)1.2 ± 0.2[6]
HalofuginoneW20.141[6]
HalofuginoneD60.153[6]
WR222048W2< 5[6]
WR222048D6< 5[6]
WR139672W2< 5[6]
WR139672D6< 5[6]
WR092103W2< 5[6]
WR092103D6< 5[6]
WR221232W210 - 30[6]
WR221232D610 - 30[6]
WR140085W210 - 30[6]
WR140085D610 - 30[6]
WR090212W210 - 30[6]
WR090212D610 - 30[6]
WR146115W210 - 30[6]
WR146115D610 - 30[6]
WR059421W210 - 30[6]
WR059421D610 - 30[6]
WR088442W2~200[6]
WR088442D6~200[6]
Experimental Protocol: In Vitro Anti-malarial Susceptibility Assay

The in vitro anti-malarial activity is commonly assessed using a [³H]hypoxanthine incorporation assay.

Objective: To determine the concentration of the test compound that inhibits 50% of parasite growth (IC₅₀).

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, sodium bicarbonate, supplemented with human serum and gentamicin)

  • Test compounds (this compound and its analogs)

  • [³H]hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Add the compound dilutions to the 96-well plates. Include drug-free wells as controls.

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

  • Add the parasite culture to each well of the 96-well plate.

  • Incubate the plates at 37°C for 24 hours in a humidified incubator with the specified gas mixture.

  • Add [³H]hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells onto filter mats using a cell harvester and wash to remove unincorporated radiolabel.

  • Measure the radioactivity of the filter mats using a liquid scintillation counter.

  • Calculate the percentage of inhibition of parasite growth for each compound concentration relative to the drug-free control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Plate Preparation cluster_culture Parasite Culture cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare serial dilutions of test compounds prep2 Add compound dilutions to 96-well plate cult3 Add parasite culture to wells prep2->cult3 cult1 Synchronize P. falciparum to ring stage cult2 Prepare culture with 1% parasitemia & 2% hematocrit inc1 Incubate for 24h at 37°C cult3->inc1 inc2 Add [3H]hypoxanthine inc1->inc2 inc3 Incubate for another 24h inc2->inc3 ana1 Harvest cells and wash inc3->ana1 ana2 Measure radioactivity ana1->ana2 ana3 Calculate % inhibition ana2->ana3 ana4 Determine IC50 value ana3->ana4

In Vitro Anti-malarial Assay Workflow

Anti-inflammatory and Anti-fibrotic Properties

The anti-inflammatory and anti-fibrotic effects of this compound analogs, particularly halofuginone, are primarily attributed to the inhibition of prolyl-tRNA synthetase (EPRS). This leads to an accumulation of uncharged prolyl-tRNA, mimicking proline starvation and activating the amino acid starvation response (AAR) pathway. Key downstream effects include the inhibition of Th17 cell differentiation and the suppression of collagen type I synthesis.[2][7]

Signaling Pathway: Amino Acid Starvation Response

The inhibition of EPRS by this compound analogs is a critical initiating event.

G cluster_inhibition EPRS Inhibition cluster_aar Amino Acid Starvation Response (AAR) cluster_effects Downstream Effects compound This compound / Analog (e.g., Halofuginone) eprs Prolyl-tRNA Synthetase (EPRS) compound->eprs charged_trna Prolyl-tRNAPro eprs->charged_trna Proline charging uncharged_trna Accumulation of uncharged tRNAPro eprs->uncharged_trna Inhibition leads to proline Proline proline->eprs trna tRNAPro trna->eprs gcn2 GCN2 Kinase Activation uncharged_trna->gcn2 eif2a eIF2α Phosphorylation gcn2->eif2a atf4 ATF4 Translation ↑ eif2a->atf4 th17 Inhibition of Th17 Differentiation atf4->th17 collagen Inhibition of Collagen Synthesis atf4->collagen inflammation Anti-inflammatory Effects th17->inflammation fibrosis Anti-fibrotic Effects collagen->fibrosis

Mechanism of Action via Amino Acid Starvation Response
Quantitative Data: Anti-inflammatory and Anti-fibrotic Activities

Quantitative data for the anti-inflammatory and anti-fibrotic effects of a broad range of this compound analogs are less systematically reported than for their anti-malarial activity. However, data for halofuginone provides a valuable benchmark.

CompoundAssayTarget/EffectIC₅₀ / Effective ConcentrationReference
HalofuginoneT-cell Proliferation (in response to alloantigen or anti-CD3)Suppression of T-cell proliferationIC₅₀: 2-2.5 nM[8]
HalofuginoneT-cell Proliferation (in response to IL-2)Suppression of T-cell proliferationIC₅₀: 16 nM[8]
HalofuginoneCollagen α1(I) Gene Expression (human skin fibroblasts)Inhibition of gene expression10⁻¹⁰ M (significant reduction)
HalofuginoneCollagen Synthesis (human skin fibroblasts)Inhibition of synthesis10⁻⁹ M (significant reduction)
(+)-HalofuginoneCollagen Levels (diaphragm of mdx mice)Reduction of fibrosisMore effective than racemic form[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Rats or mice

  • 1% Carrageenan solution in saline

  • Test compound (this compound or analog)

  • Positive control (e.g., indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, positive control, or vehicle to respective groups of animals via an appropriate route (e.g., oral gavage).

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point. The percentage of inhibition is calculated as: (1 - (Vt - Vc) / (Vv - Vc)) * 100, where Vt is the mean paw volume of the treated group, Vc is the mean paw volume of the control group (no carrageenan), and Vv is the mean paw volume of the vehicle group.

G cluster_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis prep1 Fast animals overnight prep2 Administer test compound, positive control, or vehicle prep1->prep2 ind1 Inject carrageenan into hind paw prep2->ind1 meas1 Measure paw volume at T=0 meas2 Measure paw volume at intervals (e.g., 1, 2, 3, 4, 5 hours) ind1->meas2 ana1 Calculate paw edema volume meas2->ana1 ana2 Calculate % inhibition of edema ana1->ana2

Carrageenan-Induced Paw Edema Assay Workflow
Experimental Protocol: Inhibition of Th17 Cell Differentiation

This in vitro assay assesses the immunomodulatory potential of the compounds.

Objective: To determine the effect of a test compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β)

  • Test compound

  • Cell culture medium and supplements

  • Flow cytometer and antibodies for intracellular staining (e.g., anti-IL-17A, anti-RORγt) or ELISA for cytokine measurement.

Procedure:

  • Isolate naive CD4+ T cells from the source tissue.

  • Culture the cells in plates pre-coated with anti-CD3 antibody.

  • Add anti-CD28 antibody, Th17-polarizing cytokines, and the test compound at various concentrations to the cell cultures.

  • Incubate the cells for 3-5 days.

  • For flow cytometry analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

  • Perform intracellular staining for IL-17A and the master transcription factor for Th17 cells, RORγt.

  • Analyze the percentage of IL-17A+ and RORγt+ cells by flow cytometry.

  • Alternatively, collect the culture supernatants and measure the concentration of IL-17A by ELISA.

  • Determine the concentration-dependent inhibitory effect of the test compound on Th17 differentiation.

Anti-proliferative Properties

Some halogenated and hemiketal analogs of this compound have demonstrated inhibitory effects on the growth of human hepatoma cells (HepG2), suggesting potential applications in oncology.

Quantitative Data: In Vitro Anti-proliferative Activity
CompoundCell LineIC₅₀ (µM)Reference
Halogenated this compound analogHepG2Varies[9]
Hemiketal this compound analogHepG2Varies[9]

Conclusion

This compound and its analogs constitute a versatile class of bioactive molecules with a well-defined mechanism of action centered on the inhibition of prolyl-tRNA synthetase. While their anti-malarial properties are well-documented with substantial quantitative data, their potential as anti-inflammatory, anti-fibrotic, and anti-cancer agents is an expanding area of research. The development of analogs with improved safety profiles, such as halofuginone, has renewed interest in this chemical scaffold. Further structure-activity relationship studies and the generation of more extensive quantitative data for anti-inflammatory and anti-fibrotic endpoints will be crucial for the clinical translation of these promising compounds. This guide provides a foundational resource for researchers and drug development professionals to navigate the pharmacological landscape of this compound and its derivatives.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Isofebrifugine Analogues with Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Febrifugine and its isomer, isofebrifugine, are quinazolinone alkaloids originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga)[1]. These natural products exhibit potent biological activities, most notably against the malaria parasite Plasmodium falciparum[1]. However, their clinical application has been hampered by significant side effects, including hepatotoxicity. This has spurred extensive research into the design and synthesis of novel analogues that retain or exceed the therapeutic efficacy of the parent compounds while exhibiting a more favorable toxicity profile. These efforts have led to the development of analogues with promising antimalarial, anti-inflammatory, anti-fibrotic, and even anticancer activities.

This document provides detailed protocols for the synthesis of this compound analogues, presents quantitative data on their efficacy, and illustrates key experimental workflows and biological pathways.

Experimental Protocols: Synthesis of Pyrrolidine-Based Febrifugine Analogues

This section details a representative synthetic route for preparing febrifugine analogues where the traditional piperidine ring is replaced by a pyrrolidine ring. This modification has been shown to preserve antimalarial activity[2]. The following protocol is adapted from published procedures[2].

Objective: To synthesize novel febrifugine analogues by condensing a substituted 3H-quinazolin-4-one with a functionalized pyrrolidine-derived epoxide, followed by oxidation and deprotection.

Materials:

  • Substituted 3H-Quinazolin-4-one

  • m-Chloroperoxybenzoic acid (mCPBA)

  • (3R,4R)-1-benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2,5-dione (or other suitable protected pyrrolidine starting material)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Tetrapropylammonium perruthenate (TPAP)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Hydrogen (H2)

  • Standard solvents for reaction and chromatography (Ethyl Acetate, Hexanes, etc.)

Protocol:

  • Epoxide Formation:

    • A common strategy involves a multi-step sequence starting from a readily available chiral alkene precursor[2].

    • Step 1a (Dihydroxylation): The alkene is first dihydroxylated using an appropriate oxidizing agent (e.g., OsO4/NMO).

    • Step 1b (Selective Tosylation): The resulting primary alcohol is selectively tosylated.

    • Step 1c (Epoxide Ring Formation): The epoxide ring is formed under basic conditions, for example, using potassium carbonate in methanol[2]. This yields the key pyrrolidine-based epoxide intermediate.

  • Condensation Reaction:

    • Dissolve the substituted 3H-quinazolin-4-one (1.0 eq) in a suitable solvent like DMF.

    • Add the pyrrolidine-derived oxirane intermediate (1.2 eq) to the solution.

    • Add a base such as potassium carbonate (1.5 eq) to facilitate the nucleophilic attack of the quinazolinone nitrogen onto the epoxide.

    • Heat the reaction mixture (e.g., 80 °C) and monitor by TLC until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Purify the resulting alcohol product by silica gel flash chromatography[2].

  • Oxidation to Ketone:

    • Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane (DCM).

    • Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) and molecular sieves.

    • Add Tetrapropylammonium perruthenate (TPAP) (0.05 eq) catalytically[2].

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the oxidation is complete, filter the reaction mixture through a pad of silica gel or celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Deprotection (Hydrogenolysis):

    • Dissolve the ketone product in a solvent such as methanol or ethyl acetate.

    • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Stir vigorously until the deprotection is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final this compound analogue[2].

    • The final compound can be purified by crystallization or chromatography.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general synthetic strategy described in the protocol.

G start Chiral Alkene Precursor step1 1. Dihydroxylation 2. Tosylation 3. Epoxidation start->step1 intermediate1 Pyrrolidine-derived Epoxide step1->intermediate1 step2 Condensation (Base, Heat) intermediate1->step2 start2 Substituted Quinazolinone start2->step2 intermediate2 Alcohol Intermediate step2->intermediate2 step3 TPAP Oxidation intermediate2->step3 intermediate3 Protected Analogue (Ketone) step3->intermediate3 step4 Hydrogenolysis (Pd/C, H2) intermediate3->step4 end_product Final this compound Analogue step4->end_product

Caption: General workflow for the synthesis of pyrrolidine-based this compound analogues.

Mechanism of Action: Inhibition of TGF-β Signaling

Halofuginone, a halogenated analogue of febrifugine, is a known inhibitor of Transforming Growth Factor-beta (TGF-β) signaling, which is a key pathway in fibrosis. It is postulated that other analogues may share this anti-fibrotic mechanism. The diagram below illustrates this pathway and the point of inhibition.

TGF_Pathway tgfb TGF-β receptor TGF-β Receptor (TβRI/TβRII) tgfb->receptor smad Phosphorylation of Smad2/3 receptor->smad smad4 Smad2/3-Smad4 Complex Formation smad->smad4 nucleus Nuclear Translocation smad4->nucleus transcription Gene Transcription (Collagen, α-SMA) nucleus->transcription fibrosis Fibrosis transcription->fibrosis analogue This compound Analogue (e.g., Halofuginone) analogue->smad Inhibits

Caption: Inhibition of the pro-fibrotic TGF-β/Smad signaling pathway by febrifugine analogues.

Structure-Activity Relationship (SAR) Summary

The following diagram summarizes key structural modifications and their impact on the biological activity of this compound analogues.

SAR core This compound Core (Quinazolinone + Heterocycle) mod1 Piperidine Ring -> Pyrrolidine Ring core->mod1 mod2 Halogenation of Quinazolinone Ring core->mod2 mod3 Stereochemistry at C-2'' or C-3'' core->mod3 mod4 Removal of 3'-OH group (Deoxy analogues) core->mod4 out1 Antimalarial activity preserved mod1->out1 out2 Increased anti-fibrotic and anti-protozoal activity mod2->out2 out3 Significant changes in efficacy and toxicity mod3->out3 out4 Reduced potency but may alter toxicity profile mod4->out4

Caption: Key structure-activity relationships for this compound analogues.

Quantitative Data: Antimalarial Activity

The efficacy of newly synthesized analogues is commonly assessed by determining their 50% inhibitory concentration (IC50) against various strains of P. falciparum. The table below summarizes data for several pyrrolidine-based febrifugine analogues[2].

Compound IDKey Structural ModificationIC50 (nM) vs. 3D7 (CS)IC50 (nM) vs. K1 (CR)IC50 (nM) vs. V1S (CR)
Febrifugine Parent Compound1.1 ± 0.21.5 ± 0.32.1 ± 0.4
Analogue 1 Piperidine -> Pyrrolidine1.0 ± 0.11.3 ± 0.21.8 ± 0.3
Analogue 2 Analogue 1 + 6-Cl Quinazolinone0.9 ± 0.21.1 ± 0.21.5 ± 0.2
Analogue 3 Analogue 1 + 7-Cl Quinazolinone0.8 ± 0.11.0 ± 0.11.3 ± 0.2
Analogue 6 Analogue 1 + 3"-OMe on Pyrrolidine2.5 ± 0.43.1 ± 0.54.0 ± 0.6
Chloroquine Reference Drug8.5 ± 1.2250 ± 35450 ± 50

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data adapted from published results[2].

Data Interpretation: The data indicates that replacing the piperidine ring with a pyrrolidine ring (Analogue 1) maintains potent antimalarial activity comparable to the natural product, febrifugine[2]. Furthermore, the addition of a chlorine atom to the quinazolinone ring (Analogues 2 and 3) slightly enhances activity against both sensitive and resistant strains of P. falciparum[2]. Modifications to the pyrrolidine ring, such as adding an alkoxyl group (Analogue 6), can lead to a slight decrease in potency but may influence other properties like lipophilicity and toxicity[2].

References

Application Notes and Protocols for Developing Cell-Based Assays to Measure Isofebrifugine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isofebrifugine, a quinazolinone alkaloid, is a stereoisomer of febrifugine, a compound known for its antimalarial properties.[1][2] Recent studies have highlighted the potential of this compound and its derivatives in a variety of therapeutic areas, including as anti-parasitic, anti-inflammatory, and anti-fibrotic agents.[3][4][5] The development of robust and reproducible cell-based assays is critical for the screening, characterization, and elucidation of the mechanism of action of this compound, thereby facilitating its progression through the drug discovery pipeline.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the bioactivity of this compound. The assays are adaptable for both low- and high-throughput screening formats.

Core Assays

  • Anti-parasitic Activity: Focused on the blood stage of Plasmodium falciparum.

  • Anti-inflammatory Activity: Measurement of the inhibition of the NF-κB signaling pathway.

  • Cytotoxicity: Assessment of off-target effects to determine the therapeutic index.

Experimental Protocols

Anti-parasitic Activity: SYBR Green I-Based P. falciparum Growth Inhibition Assay

This protocol details a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.[6][7][8]

Data Presentation: Table 1. Quantitative Summary of this compound Anti-parasitic Activity

CompoundP. falciparum StrainIC50 (nM)
This compound3D7 (Chloroquine-sensitive)[Insert Data]
This compoundDd2 (Chloroquine-resistant)[Insert Data]
Chloroquine3D7 (Chloroquine-sensitive)[Insert Data]
ChloroquineDd2 (Chloroquine-resistant)[Insert Data]

Experimental Protocol

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2)[9]

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, gentamicin)

  • 50% (w/v) Albumax II solution

  • This compound, Chloroquine (control)

  • SYBR Green I nucleic acid stain (10,000x stock)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[10]

  • 96-well black, flat-bottom microplates

  • Humidified modular incubator chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain synchronized P. falciparum cultures in human erythrocytes at 2% hematocrit and 0.5-1% parasitemia.[6]

  • Compound Plating: Prepare serial dilutions of this compound and chloroquine in complete medium and add to the 96-well plates.

  • Assay Initiation: Add 90 µL of the parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in the gas chamber.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.

    • Add 100 µL of this solution to each well.

    • Incubate in the dark for 1 hour at room temperature.

  • Fluorescence Reading: Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Diagram: Workflow of the P. falciparum Growth Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synchronized P. falciparum Culture A1 Dispense Compounds and Parasites P1->A1 P2 Serial Dilution of this compound P2->A1 A2 Incubate for 72 hours A1->A2 A3 Add SYBR Green I Lysis Buffer A2->A3 A4 Measure Fluorescence A3->A4 D1 Normalize Data A4->D1 D2 Generate Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: A schematic of the SYBR Green I-based P. falciparum assay workflow.

Anti-inflammatory Activity: NF-κB Reporter Gene Assay

This protocol describes a luciferase-based reporter gene assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[11][12][13]

Data Presentation: Table 2. Quantitative Summary of this compound Anti-inflammatory Activity

CompoundCell LineStimulantIC50 (µM)
This compoundHEK293T-NF-κB-lucTNF-α[Insert Data]
Parthenolide (control)HEK293T-NF-κB-lucTNF-α[Insert Data]

Experimental Protocol

Materials:

  • HEK293T cell line stably expressing an NF-κB-driven luciferase reporter gene

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound, Parthenolide (control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay substrate (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Plate 2 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Pre-treat cells with serial dilutions of this compound or parthenolide for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to induce NF-κB activation.

  • Incubation: Incubate for 6 hours at 37°C.

  • Luminescence Measurement: Add luciferase substrate to each well and measure luminescence.

  • Data Analysis: Normalize the data and calculate IC50 values.

Diagram: NF-κB Signaling Pathway and Point of Inhibition

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Iso This compound Iso->IKK Inhibition

Caption: The NF-κB signaling cascade and the putative inhibitory role of this compound.

Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the 50% cytotoxic concentration (CC50) of this compound.[14][15][16]

Data Presentation: Table 3. Quantitative Summary of this compound Cytotoxicity

CompoundCell LineCC50 (µM)
This compoundHEK293T[Insert Data]
This compoundHepG2[Insert Data]
Doxorubicin (control)HEK293T[Insert Data]
Doxorubicin (control)HepG2[Insert Data]

Experimental Protocol

Materials:

  • HEK293T and HepG2 cell lines

  • Complete growth medium

  • This compound, Doxorubicin (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Plate 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or doxorubicin for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read absorbance at 570 nm.[16]

  • Data Analysis: Calculate cell viability relative to untreated controls and determine the CC50.

Diagram: Logical Flow for Determining Therapeutic Potential

G cluster_primary Primary Screening cluster_safety Safety Assessment cluster_evaluation Therapeutic Potential A Anti-parasitic/ Anti-inflammatory Assays (Determine IC50) C Calculate Selectivity Index (SI = CC50 / IC50) A->C B Cytotoxicity Assay (Determine CC50) B->C

Caption: A logical diagram illustrating the integration of efficacy and safety data.

References

"application of isofebrifugine in studying protein synthesis inhibition"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofebrifugine, a quinazolinone alkaloid and an isomer of febrifugine, has garnered interest for its potential therapeutic applications. While research has often focused on its parent compound and its synthetic derivatives like halofuginone, the underlying mechanism of action for this class of molecules involves the targeted inhibition of protein synthesis. This application note provides a detailed overview of the use of this compound and its analogs in studying the inhibition of protein synthesis, focusing on the molecular pathways and providing experimental protocols for investigation.

The primary mechanism of action for febrifugine and its derivatives is the inhibition of prolyl-tRNA synthetase (ProRS)[1][2]. This enzyme is crucial for charging tRNA with proline, an essential step in protein translation. By inhibiting ProRS, these compounds mimic a state of proline starvation, which in turn activates the Amino Acid Response (AAR) pathway, a branch of the broader Integrated Stress Response (ISR)[2].

Activation of the AAR pathway leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event that results in the attenuation of global protein synthesis while paradoxically promoting the translation of specific stress-response mRNAs, such as Activating Transcription Factor 4 (ATF4)[3]. This targeted disruption of protein synthesis makes this compound and its analogs valuable tools for studying cellular stress responses and for the development of therapeutics targeting protein translation.

Mechanism of Action: Signaling Pathway

The inhibition of prolyl-tRNA synthetase by this compound and its analogs triggers a specific signaling cascade within the Integrated Stress Response pathway.

Mechanism of this compound-Induced Protein Synthesis Inhibition This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (EPRS) This compound->ProRS Inhibits tRNA_Pro Uncharged tRNAPro Accumulation ProRS->tRNA_Pro Proline Charging GCN2 GCN2 Kinase Activation tRNA_Pro->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a Phosphorylated eIF2α (p-eIF2α) Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation Leads to ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation Promotes ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein Stress_Response Stress Response Gene Expression ATF4_Protein->Stress_Response Induces

Mechanism of this compound-induced protein synthesis inhibition.

Quantitative Data

While specific quantitative data for this compound's inhibition of protein synthesis is not extensively available, the inhibitory concentrations of its closely related analogs, febrifugine and halofuginone, have been determined in various assays. These values provide a strong reference for the expected potency of this compound.

CompoundTarget/AssayCell Type/OrganismIC50 / EC50Reference
Halofuginone Prolyl-tRNA Synthetase (PfProRS)Plasmodium falciparum11 nM[4][5]
Halofuginone TH17 Cell DifferentiationMurine T cells3.6 ± 0.4 nM[3]
Halofuginone SARS-CoV-2 InfectionVero E6 cells13 nM[6]
Febrifugine Analog (Compound 6) Antimalarial ActivityPlasmodium falciparum (3D7)0.0004 µg/mL[7]
Febrifugine Analog (Compound 7) Antimalarial ActivityPlasmodium falciparum (3D7)0.0003 µg/mL[7]

Experimental Protocols

Protocol 1: In Vitro Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of ProRS by halofuginone and can be applied to this compound.

Objective: To determine the IC50 of this compound for the inhibition of ProRS activity.

Materials:

  • Recombinant human or target species ProRS

  • This compound

  • [3H]-Proline

  • ATP

  • tRNA mixture

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and tRNA.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a no-inhibitor control.

  • Initiate the reaction by adding recombinant ProRS and [3H]-Proline.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA to precipitate the tRNA.

  • Filter the mixture through glass fiber filters to capture the precipitated tRNA with incorporated [3H]-Proline.

  • Wash the filters with cold TCA to remove unincorporated [3H]-Proline.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Global Protein Synthesis Inhibition Assay using O-propargyl-puromycin (OP-Puro)

This protocol allows for the quantification of global protein synthesis in cultured cells treated with this compound.

Objective: To measure the dose-dependent effect of this compound on global protein synthesis.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • This compound

  • O-propargyl-puromycin (OP-Puro)

  • Click-iT® Cell Reaction Buffer Kit (or equivalent)

  • Fluorescently-labeled azide (e.g., Alexa Fluor 488 azide)

  • Fixation and permeabilization buffers

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Add OP-Puro to the cell culture medium and incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 10 minutes.

  • Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.

  • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI, if desired.

  • Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer. The fluorescence intensity is proportional to the rate of protein synthesis.

Protocol 3: Western Blot Analysis of ISR Activation

This protocol is for detecting the phosphorylation of eIF2α and the upregulation of ATF4, key markers of the ISR.

Objective: To confirm the activation of the ISR pathway in response to this compound treatment.

Materials:

  • Cell line and culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points or at different concentrations.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control and total protein levels where appropriate.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on protein synthesis.

Experimental Workflow for Studying this compound start Start cell_culture Cell Culture and Treatment with this compound start->cell_culture protein_synthesis_assay Global Protein Synthesis Assay (e.g., OP-Puro) cell_culture->protein_synthesis_assay isr_analysis ISR Pathway Analysis (Western Blot for p-eIF2α, ATF4) cell_culture->isr_analysis data_analysis Data Analysis and IC50 Determination protein_synthesis_assay->data_analysis isr_analysis->data_analysis pro_rs_assay In Vitro ProRS Inhibition Assay pro_rs_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Workflow for investigating protein synthesis inhibition by this compound.

References

Application Notes and Protocols: Utilizing Isofebrifugine to Investigate the Amino Acid Starvation Response

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isofebrifugine, a quinazolinone alkaloid and a stereoisomer of febrifugine, has emerged as a valuable chemical tool for investigating the cellular amino acid starvation response. This response is a critical signaling network that allows cells to adapt to nutrient deprivation. This compound and its derivatives, such as halofuginone, mimic this starvation state by selectively inhibiting specific aminoacyl-tRNA synthetases (aaRSs). This targeted inhibition leads to an accumulation of uncharged tRNAs, which is a key signal for initiating the amino acid starvation response, primarily through the activation of the General Control Nonderepressible 2 (GCN2) kinase. These compounds provide a potent and specific method to induce and study this pathway without the need for nutrient-deficient media, which can have broader, confounding effects on cell metabolism.

Understanding the mechanism of this compound provides researchers with a powerful method to dissect the intricacies of the amino acid starvation pathway, which is implicated in various physiological and pathological processes, including immune regulation, cancer, and metabolic disorders. These notes provide an overview of the mechanism, protocols for key experiments, and data presentation guidelines for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound and its related compounds induce an amino acid starvation response by targeting aminoacyl-tRNA synthetases. Specifically, halofuginone, a derivative of this compound's parent compound febrifugine, has been shown to inhibit asparaginyl-tRNA synthetase (NRS). This inhibition prevents the charging of tRNA with asparagine, leading to an accumulation of uncharged tRNAAsn.

More broadly, febrifugine and its analogs have been identified as inhibitors of glutamyl-prolyl-tRNA synthetase (EPRS). By binding to the prolyl-tRNA synthetase (PRS) domain of EPRS, these compounds prevent the ligation of proline to its cognate tRNA.

The accumulation of uncharged tRNAs, whether for asparagine or proline, is a primary cellular signal for amino acid deprivation. This signal is detected by the GCN2 kinase. Upon binding to uncharged tRNA, GCN2 undergoes a conformational change and autophosphorylation, leading to its activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α inhibits global protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways, to help the cell cope with the amino acid shortage.

Caption: Signaling pathway of this compound-induced amino acid starvation response.

Data Presentation

The effects of this compound and its derivatives can be quantified to understand their potency and efficacy in inducing the amino acid starvation response. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of Febrifugine Derivatives

CompoundTargetAssay TypeIC50 / KiCell Line / SystemReference
HalofuginoneProlyl-tRNA Synthetase (PRS)tRNA Charging AssayKi = 18.3 nMPurified human ProRS[1]
HalofuginoneGlobal Protein SynthesisIn vitro translationIC50 = 22.6 nMKYSE70 cells[2]
HalofuginoneGlobal Protein SynthesisIn vitro translationIC50 = 45.7 nMA549 cells[2]
HalofuginoneCell ViabilityMTT Assay (48h)IC50 = 114.6 nMKYSE70 cells[2]
HalofuginoneCell ViabilityMTT Assay (48h)IC50 = 58.9 nMA549 cells[2]
HalofuginoneP. falciparum growthIn vitro cultureIC50 = 1-10 nMChloroquine-sensitive/resistant strains[3]

Table 2: Induction of Amino Acid Starvation Response Markers by Halofuginone

MarkerTreatmentFold Change (vs. Control)Cell LineTime PointReference
p-GCN2 (T899)100 nM Halofuginone~4-foldHEK293T6 h[4]
p-eIF2α (S51)100 nM Halofuginone~6-foldHEK293T6 h[4]
ATF4 Protein25 nM Halofuginone~8-foldHEK293T6 h[4]
CHOP mRNA100 nM Halofuginone~15-foldMEFs8 h[1]
ASNS mRNA100 nM Halofuginone~10-foldMEFs8 h[1]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the amino acid starvation response using this compound.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HEK293T, HeLa, A549) in appropriate culture vessels (e.g., 6-well plates for western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells overnight in complete medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete medium to the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM, 100 nM). Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, 8 hours for signaling studies; 24, 48, 72 hours for viability assays).

Protocol 2: Western Blotting for GCN2 Pathway Activation
  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-GCN2 (T899), GCN2, p-eIF2α (S51), eIF2α, ATF4, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the total protein or loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ATF4 Target Genes
  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for ATF4 target genes (e.g., ASNS, CHOP) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 4: Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 48 hours), add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., HEK293T, A549) Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Treatment Western_Blot 3a. Western Blot (p-GCN2, p-eIF2α, ATF4) Treatment->Western_Blot qRT_PCR 3b. qRT-PCR (ASNS, CHOP mRNA) Treatment->qRT_PCR Viability_Assay 3c. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Signaling_Activation 4a. Quantify Protein Levels (Signaling Activation) Western_Blot->Signaling_Activation Gene_Expression_Analysis 4b. Analyze Gene Expression (Transcriptional Response) qRT_PCR->Gene_Expression_Analysis IC50_Determination 4c. Determine IC50 (Cytotoxicity) Viability_Assay->IC50_Determination

Caption: A typical experimental workflow for investigating the amino acid starvation response.

References

Application Notes and Protocols for Isofebrifugine as a Tool in Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function, contributing to a significant burden of disease worldwide. The study of anti-fibrotic therapies in preclinical animal models is crucial for the development of new treatments. Isofebrifugine, a quinazolinone alkaloid, and its synthetic halogenated analog, halofuginone, have emerged as potential anti-fibrotic agents. While direct studies on this compound in fibrosis are limited, extensive research on halofuginone provides a strong basis for its investigation as a tool to study and potentially ameliorate fibrotic processes.

These application notes provide a comprehensive overview of the use of this compound and its analog halofuginone in animal models of fibrosis. Detailed protocols for inducing fibrosis and for the administration of these compounds are provided, along with a summary of their known mechanisms of action and efficacy data.

Data Presentation

The following tables summarize the quantitative data available for halofuginone, the close analog of this compound, in animal models of fibrosis. This data can serve as a reference for designing studies with this compound.

Table 1: Efficacy of Halofuginone in a Rat Model of Liver Fibrosis

Animal ModelTreatmentDosageKey FindingsReference
Concanavalin A-induced liver fibrosis in ratsHalofuginone10 mg/kgSignificantly reduced severity of liver fibrosis, decreased serum levels of INF-gamma, TNF-alpha, IL-6, IL-17, IL-1beta, and liver tissue levels of TGF-β1 and α-SMA.[1]

Table 2: In Vivo Dosage of Febrifugine and this compound Mixture in Mice

ApplicationTreatmentDosageAnimal ModelKey FindingsReference
Antimalarial ActivityFebrifugine and this compound mixture1 mg/kg (four-day dosage)Chloroquine-resistant P. berghei NK65 infection in ICR miceShowed some antimalarial activity, but did not prevent mortality when used alone.[1]

Note: The dosage from the antimalarial study provides a reference point for the in vivo tolerance of an this compound-containing mixture in mice. However, the optimal anti-fibrotic dosage of this compound needs to be determined empirically, likely starting from this lower dose and escalating towards doses found effective for halofuginone, with careful monitoring for toxicity.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

The primary anti-fibrotic mechanism of halofuginone, and putatively this compound, is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] TGF-β is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of ECM proteins like collagen.[2][3]

Halofuginone has been shown to specifically inhibit the phosphorylation of Smad3, a key downstream mediator in the canonical TGF-β pathway.[2][4] This prevents the translocation of the Smad complex to the nucleus and subsequent transcription of pro-fibrotic genes, including collagen type I.[2][4]

Another identified mechanism of action for halofuginone is the inhibition of prolyl-tRNA synthetase.[3][5] This leads to an amino acid starvation response that can selectively inhibit the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of fibrosis.[2][3]

Signaling Pathway Diagram

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII 1. Binding TBRI TGF-β Receptor I TBRII->TBRI 2. Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA 5. Nuclear Translocation & DNA Binding This compound This compound This compound->TBRI Inhibits Pro_fibrotic_genes Pro-fibrotic Gene Transcription (e.g., Collagen) DNA->Pro_fibrotic_genes 6. Transcription

Caption: Putative mechanism of this compound in the TGF-β signaling pathway.

Experimental Protocols

Protocol 1: Induction of Pulmonary Fibrosis with Bleomycin in Mice

This protocol describes the induction of pulmonary fibrosis in mice, a widely used model to study the pathogenesis of the disease and to evaluate potential therapies.[6]

Materials:

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Animal handling and surgical equipment

  • 8-12 week old C57BL/6 mice

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • Anesthesia: Anesthetize the mouse using isoflurane. Ensure a stable level of anesthesia is achieved before proceeding.

  • Bleomycin Administration:

    • Prepare a fresh solution of bleomycin in sterile saline at a concentration of 1-3 U/kg body weight. The final volume for intratracheal instillation should be 50 µl per mouse.

    • Carefully expose the trachea through a small midline incision in the neck.

    • Using a 27-gauge needle, slowly instill 50 µl of the bleomycin solution into the trachea.

    • Hold the mouse in an upright position for about 30 seconds to ensure the distribution of bleomycin into the lungs.

  • Post-operative Care: Suture the incision and monitor the mouse until it fully recovers from anesthesia. Provide appropriate post-operative care, including analgesics.

  • Fibrosis Development: Fibrosis will develop over the next 14-21 days. The control group should receive an intratracheal instillation of sterile saline.

Protocol 2: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4) in Mice

This protocol outlines the induction of liver fibrosis in mice using CCl4, a classic and robust model.

Materials:

  • Carbon tetrachloride (CCl4)

  • Corn oil or olive oil

  • Animal handling equipment

  • 8-12 week old C57BL/6 or BALB/c mice

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week.

  • CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.

  • CCl4 Administration:

    • Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight.

    • Injections are typically given twice a week for 4-8 weeks to induce significant fibrosis.

  • Control Group: The control group should receive i.p. injections of the vehicle (corn oil or olive oil) at the same volume and frequency.

  • Monitoring: Monitor the mice for signs of toxicity. Liver fibrosis will progressively develop over the course of the injections.

Protocol 3: Administration of this compound in Fibrosis Animal Models

This protocol provides a suggested method for administering this compound to mice with induced fibrosis. Note: As there is limited direct data on this compound for fibrosis, this protocol is based on data from its analog, halofuginone, and related compounds. Dose-response studies are highly recommended.

Materials:

  • This compound

  • Appropriate vehicle for solubilization (e.g., sterile saline, DMSO, or a mixture, to be determined based on solubility tests)

  • Gavage needles or injection supplies

Procedure:

  • This compound Preparation:

    • Based on the limited data, a starting dose of 1 mg/kg body weight is suggested for mice.[1]

    • For a more potent anti-fibrotic effect, a dose closer to that used for halofuginone (e.g., 5-10 mg/kg ) could be explored, with careful toxicity monitoring.[1]

    • Dissolve this compound in a suitable vehicle. Ensure complete dissolution.

  • Administration:

    • Oral Gavage: This is a common and less stressful method for repeated administration. Administer the prepared this compound solution directly into the stomach using a gavage needle.

    • Intraperitoneal (i.p.) Injection: This route can also be used and may offer higher bioavailability.

  • Dosing Schedule:

    • Prophylactic Treatment: Start administration of this compound 1-2 days before the induction of fibrosis and continue daily or every other day throughout the study period.

    • Therapeutic Treatment: Begin administration after the establishment of fibrosis (e.g., 7-10 days after bleomycin instillation or 2-4 weeks after the start of CCl4 injections) and continue for the remainder of the study.

  • Control Groups:

    • Vehicle Control: Administer the vehicle alone to a group of fibrotic animals.

    • Positive Control (Optional): Include a group treated with a known anti-fibrotic agent (e.g., pirfenidone or nintedanib) for comparison.

  • Endpoint Analysis: At the end of the study (e.g., 21 days for pulmonary fibrosis, 8 weeks for liver fibrosis), euthanize the animals and collect tissues (lungs or liver) for analysis of fibrotic markers such as collagen content (e.g., via hydroxyproline assay or Picrosirius Red staining) and α-smooth muscle actin (α-SMA) expression (e.g., via immunohistochemistry or Western blot).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Fibrosis Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Group Allocation (Control, Fibrosis, this compound) Animal_Acclimatization->Group_Allocation Bleomycin Pulmonary Fibrosis: Bleomycin Instillation (Day 0) Group_Allocation->Bleomycin CCl4 Liver Fibrosis: CCl4 Injection (2x/week) Group_Allocation->CCl4 Iso_Prophylactic Prophylactic this compound (Daily/EOD from Day -1) Bleomycin->Iso_Prophylactic Iso_Therapeutic Therapeutic this compound (Daily/EOD from Day 7/Week 2) Bleomycin->Iso_Therapeutic Vehicle Vehicle Administration Bleomycin->Vehicle CCl4->Iso_Prophylactic CCl4->Iso_Therapeutic CCl4->Vehicle Euthanasia Euthanasia (Day 21 / Week 8) Iso_Prophylactic->Euthanasia Iso_Therapeutic->Euthanasia Vehicle->Euthanasia Tissue_Collection Tissue Collection (Lungs/Liver) Euthanasia->Tissue_Collection Histology Histological Analysis (H&E, Masson's Trichrome) Tissue_Collection->Histology Collagen_Assay Collagen Quantification (Hydroxyproline Assay) Tissue_Collection->Collagen_Assay IHC_WB Immunohistochemistry/Western Blot (α-SMA, TGF-β) Tissue_Collection->IHC_WB

Caption: General experimental workflow for studying this compound in animal models of fibrosis.

Conclusion and Future Directions

This compound, and its well-studied analog halofuginone, represent promising tools for the investigation of fibrotic diseases in animal models. Their ability to target the central TGF-β signaling pathway provides a clear mechanistic rationale for their anti-fibrotic effects. The provided protocols offer a starting point for researchers to explore the therapeutic potential of this compound.

It is crucial to acknowledge the limited direct data on this compound in fibrosis. Future research should focus on:

  • Establishing the optimal anti-fibrotic dosage and administration route for this compound in various fibrosis models.

  • Directly comparing the efficacy and potency of this compound and halofuginone.

  • Further elucidating the specific molecular targets of this compound and confirming its inhibitory effects on the TGF-β pathway and prolyl-tRNA synthetase in the context of fibrosis.

By addressing these questions, the scientific community can fully validate this compound as a valuable tool for studying the complex mechanisms of fibrosis and for the development of novel anti-fibrotic therapies.

References

Troubleshooting & Optimization

"improving the yield and purity of isofebrifugine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isofebrifugine. Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual guides.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my Mannich reaction for the piperidine ring formation consistently low?

Possible Causes:

  • Unfavorable Reaction Conditions with Conventional Methods: Traditional Mannich reactions for this synthesis can be inefficient, leading to low yields.[1][2]

  • Iminium Ion Instability: The iminium ion intermediate may be unstable under the reaction conditions, leading to side reactions.

  • Poor Nucleophilicity of the Enol/Enolate: The enol or enolate of the ketone may not be sufficiently nucleophilic to react efficiently with the iminium ion.

  • Steric Hindrance: The substrates themselves may be sterically hindered, preventing an efficient reaction.

Solutions:

  • Employ a Lewis Acid-Surfactant Combined Catalyst (LASC): A novel aqueous three-component Mannich-type reaction using a LASC has been shown to significantly improve yields of the key intermediates.[1]

  • Optimize Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For some complex Mannich reactions, refluxing may be necessary, while for others, lower temperatures might prevent side reactions.

  • Choice of Solvent: The solvent can play a crucial role. While some protocols use methanol or acetonitrile, aqueous conditions with a LASC have proven effective.[1]

  • Use of Pre-formed Iminium Salts: In some cases, pre-forming the iminium salt and then adding the nucleophile can improve yields by avoiding side reactions between the amine and the enolizable carbonyl compound.

Question 2: My final product is a mixture of this compound and febrifugine. How can I improve the diastereoselectivity of the reduction step?

Possible Causes:

  • Non-selective Reducing Agent: The choice of reducing agent for the ketone on the piperidine ring precursor is critical for achieving the desired stereochemistry. Some reducing agents may not exhibit high diastereoselectivity for this particular substrate.

  • Reaction Temperature: The temperature of the reduction reaction can influence the stereochemical outcome.

Solutions:

  • Stereoselective Reduction: Employing a stereoselective reduction method is key. For the synthesis of a racemic mixture of febrifugine and this compound, the reduction of 2-allyl-3-piperidone is a critical step.[3]

  • Yeast Reduction: Asymmetric synthesis using baker's yeast for the reduction of 3-piperidone derivatives has been successfully used to prepare chiral piperidin-3-ol, a key intermediate for the asymmetric synthesis of febrifugine and this compound.[4]

  • Careful Control of Reaction Conditions: Ensure precise temperature control during the reduction, as this can impact the ratio of diastereomers.

Question 3: I am observing significant byproduct formation during the Claisen rearrangement. How can I optimize this step?

Possible Causes:

  • Suboptimal Thermal Conditions: The Claisen rearrangement is a thermal pericyclic reaction, and the temperature needs to be carefully controlled. Too high a temperature can lead to decomposition or side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

Solutions:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for the Claisen rearrangement.

  • Solvent Selection: High-boiling, non-polar solvents are typically used for the Claisen rearrangement. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Use of Lewis Acids: In some variations of the Claisen rearrangement, Lewis acids can be used to accelerate the reaction and improve selectivity at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in the total synthesis of this compound?

The formation of the substituted piperidine ring via a Mannich-type reaction is often cited as a challenging step, with conventional methods sometimes providing unsatisfactory yields.[1][2] The development of novel catalytic systems, such as the Lewis acid-surfactant combined catalyst (LASC) in an aqueous medium, has been a significant advancement in overcoming this hurdle.[1]

Q2: How can I effectively separate this compound from its diastereomer, febrifugine?

Countercurrent chromatography is a highly effective method for the preparative separation of this compound and febrifugine, yielding high-purity products. Other chromatographic techniques such as HPLC can also be employed for analytical and small-scale separation.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the percentage purity and detecting the presence of isomers and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of reactions and assessing the presence of major impurities.

Q4: Are there any known common impurities in synthetic this compound besides febrifugine?

Besides its diastereomer, potential impurities can arise from incomplete reactions (unreacted starting materials or intermediates) or side reactions. For example, in the Mannich reaction, byproducts can form from the self-condensation of the ketone or aldehyde. The specific impurity profile will depend on the synthetic route chosen.

Data Presentation

Table 1: Comparison of Mannich Reaction Conditions for a Key Intermediate in this compound Synthesis

MethodCatalyst/ConditionsSolventYieldReference
Conventional MethodNot specifiedNot specifiedUnsatisfactory[1][2]
Improved MethodLewis acid-surfactant combined catalyst (LASC)WaterHigh[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Key Piperidine Intermediate via a Three-Component Mannich-Type Reaction

This protocol is based on the improved aqueous Mannich-type reaction described by Kobayashi et al.[1]

Materials:

  • Aldehyde

  • Amine

  • Vinyl ether

  • Lewis acid-surfactant combined catalyst (LASC) (e.g., scandium triflate with a surfactant)

  • Water (as solvent)

Procedure:

  • To a solution of the aldehyde and amine in water, add the Lewis acid-surfactant combined catalyst (LASC).

  • Stir the mixture at the designated temperature.

  • Add the vinyl ether to the reaction mixture.

  • Continue stirring for the specified reaction time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, work up the reaction mixture by extracting the product with an organic solvent.

  • Purify the resulting key intermediate by column chromatography.

Protocol 2: Purification of this compound using Countercurrent Chromatography

This protocol provides a general guideline for the separation of this compound from febrifugine.

Materials:

  • Crude mixture of this compound and febrifugine

  • Two-phase solvent system (e.g., chloroform-methanol-water)

  • Countercurrent chromatography instrument

Procedure:

  • Prepare the two-phase solvent system and thoroughly equilibrate the phases.

  • Fill the countercurrent chromatography column with the stationary phase.

  • Dissolve the crude sample in a suitable volume of the solvent system.

  • Inject the sample into the instrument.

  • Begin pumping the mobile phase at a set flow rate.

  • Collect fractions of the eluent.

  • Monitor the fractions by TLC or HPLC to identify those containing pure this compound and febrifugine.

  • Combine the fractions containing the pure desired product and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials mannich Mannich Reaction start->mannich Piperidine Ring Formation claisen Claisen Rearrangement mannich->claisen reduction Stereoselective Reduction claisen->reduction coupling Coupling with Quinazolinone Moiety reduction->coupling deprotection Deprotection coupling->deprotection crude_product Crude this compound deprotection->crude_product purification Countercurrent Chromatography crude_product->purification analysis Purity Analysis (HPLC, NMR) purification->analysis final_product Pure this compound analysis->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Which reaction step is problematic? start->check_reaction mannich_issue Mannich Reaction check_reaction->mannich_issue Piperidine formation reduction_issue Reduction Step check_reaction->reduction_issue Stereocenter formation purification_issue Purification check_reaction->purification_issue Final product mannich_solution1 Optimize Catalyst (e.g., LASC) mannich_issue->mannich_solution1 mannich_solution2 Adjust Solvent & Temperature mannich_issue->mannich_solution2 reduction_solution1 Use Stereoselective Reducing Agent reduction_issue->reduction_solution1 reduction_solution2 Precise Temperature Control reduction_issue->reduction_solution2 purification_solution1 Optimize Countercurrent Chromatography Parameters purification_issue->purification_solution1 purification_solution2 Consider Alternative Chromatographic Methods purification_issue->purification_solution2

Caption: A logic diagram for troubleshooting common issues in this compound synthesis.

References

Isofebrifugine Crystallization and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isofebrifugine. The information is presented in a question-and-answer format to directly address common challenges encountered during its crystallization and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to febrifugine?

A1: this compound is a natural quinazolinone alkaloid and a diastereomer of febrifugine. Both compounds are potent antimalarial agents originally isolated from the plant Dichroa febrifuga.[1][2] Due to their structural similarity, they often occur together and present a purification challenge.

Q2: What are the known solvents for this compound?

Q3: What is a common method for separating this compound from febrifugine?

A3: A one-step preparative countercurrent chromatography method has been successfully used to separate this compound and febrifugine from a total alkaloid extract of Dichroa febrifuga roots.[3][4]

Q4: Are there any known stability issues with this compound or its isomer, febrifugine?

A4: Yes, febrifugine is known to be unstable under certain conditions and can convert to its more stable isomer, this compound. This isomerization is promoted by heat and alkaline conditions (pH > 7).[5] Therefore, controlling temperature and pH is critical during purification to prevent the unwanted conversion of febrifugine to this compound, which would complicate the purification of this compound itself.

Troubleshooting Guides

Problem 1: Low yield of this compound after purification.

Possible Causes & Solutions:

  • Isomerization of Febrifugine: If your starting material contains a mixture of febrifugine and this compound, the purification conditions might be causing febrifugine to convert to this compound, artificially inflating the apparent "yield" of this compound while making it harder to purify from the newly formed isomer.

    • Solution: Maintain a neutral to acidic pH and keep the temperature as low as reasonably possible during the extraction and purification process to minimize isomerization.[5]

  • Suboptimal Solvent System in Chromatography: The efficiency of the separation heavily relies on the chosen solvent system.

    • Solution: For countercurrent chromatography, a biphasic solvent system of chloroform:methanol:water (2:1:1, v/v) has been shown to be effective.[3][4] Ensure the ratio is accurate and the phases are well-equilibrated.

  • Sample Overloading in Chromatography: Exceeding the optimal sample load for your chromatography column will lead to poor separation and cross-contamination of fractions.

    • Solution: For the reported countercurrent chromatography method, a sample loading of 50 mg of total alkaloids was used.[3][4] It is advisable to perform a loading study to determine the optimal capacity for your specific setup.

Problem 2: Difficulty in obtaining high-purity this compound crystals.

Possible Causes & Solutions:

  • Presence of Febrifugine: Due to their isomeric nature, febrifugine is the most common and difficult-to-remove impurity.

    • Solution: Employ a high-resolution separation technique like the documented countercurrent chromatography method.[3] Multiple purification cycles may be necessary to achieve the desired purity.

  • Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but have low solubility when cold.[6]

    • Solution: While a specific crystallization solvent for this compound is not detailed in the provided results, a systematic solvent screening is recommended. Start with solvents of varying polarity in which this compound is sparingly soluble at room temperature. Common choices for alkaloids include ethanol, methanol, acetone, ethyl acetate, or mixtures of these with an anti-solvent like water or hexane.[7]

  • "Oiling Out" During Crystallization: The compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute.[8]

    • Solution: Try using a more dilute solution or a lower boiling point solvent. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can also be effective.[9]

  • Rapid Crystal Formation Leading to Impurity Inclusion: If crystals form too quickly, impurities can be trapped within the crystal lattice.

    • Solution: Slow cooling of the saturated solution is crucial. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. Seeding the solution with a small, pure crystal of this compound can promote controlled crystal growth.[6]

Data Presentation

Table 1: Purification of this compound by Countercurrent Chromatography

ParameterValueReference
MethodOne-step preparative countercurrent chromatography[3][4]
Solvent SystemChloroform:Methanol:Water (2:1:1, v/v)[3][4]
Sample Loading50 mg of total alkaloids[3][4]
Yield of this compound9 mg[3][4]
Purity of this compound> 98.0%[3][4]

Experimental Protocols

Protocol 1: Separation of this compound and Febrifugine by Countercurrent Chromatography [3][4]

  • Preparation of the Biphasic Solvent System: Prepare a mixture of chloroform, methanol, and water in a 2:1:1 volume ratio. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper aqueous phase will serve as the mobile phase, and the lower organic phase will be the stationary phase.

  • Sample Preparation: Dissolve 50 mg of the total alkaloid extract from Dichroa febrifuga in a suitable volume of the solvent system.

  • Chromatographic Separation:

    • Use a preparative countercurrent chromatograph.

    • Fill the column with the stationary phase (lower organic phase).

    • Inject the prepared sample.

    • Elute with the mobile phase (upper aqueous phase) at a defined flow rate.

    • Monitor the effluent and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., HPLC) to identify the fractions containing pure this compound and febrifugine.

  • Solvent Removal: Combine the pure this compound fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow This compound Purification and Crystallization Workflow cluster_purification Purification cluster_crystallization Crystallization start Total Alkaloid Extract (containing Febrifugine and this compound) ccc Countercurrent Chromatography (Chloroform:Methanol:Water 2:1:1 v/v) start->ccc fractions Collect Fractions ccc->fractions analysis HPLC Analysis of Fractions fractions->analysis combine Combine Pure this compound Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation purified_iso Purified this compound evaporation->purified_iso dissolve Dissolve Purified this compound in Minimum Hot Solvent purified_iso->dissolve Proceed to Crystallization cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry crystals Pure this compound Crystals dry->crystals

Caption: Workflow for the purification and crystallization of this compound.

troubleshooting_logic Troubleshooting Low Purity of this compound Crystals start Low Purity of Crystals check_isomer Check for Febrifugine Contamination (e.g., by HPLC) start->check_isomer isomer_present Febrifugine Detected check_isomer->isomer_present Yes no_isomer Febrifugine Not Detected check_isomer->no_isomer No optimize_sep Optimize Separation Protocol (e.g., repeat chromatography) isomer_present->optimize_sep check_cryst Review Crystallization Protocol no_isomer->check_cryst rapid_cooling Issue: Rapid Cooling check_cryst->rapid_cooling Cooling Rate wrong_solvent Issue: Poor Solvent Choice check_cryst->wrong_solvent Solvent slow_cool_sol Action: Ensure Slow, Undisturbed Cooling rapid_cooling->slow_cool_sol solvent_screen_sol Action: Perform Solvent Screening wrong_solvent->solvent_screen_sol

Caption: Decision tree for troubleshooting low purity in this compound crystallization.

References

"isofebrifugine solubility and stability in DMSO versus methanol for in vitro assays"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of isofebrifugine in DMSO and methanol for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Which solvent, DMSO or methanol, is recommended for preparing this compound stock solutions for in vitro assays?

A: Based on available data, DMSO is the recommended solvent for preparing this compound stock solutions. This compound is readily soluble in DMSO, and stock solutions in DMSO have demonstrated stability for extended periods when stored correctly. In contrast, there is evidence to suggest that this compound may be less stable in methanol. The precursor to this compound, febrifugine, has been shown to degrade in methanol, a process that can lead to the formation of this compound[1][2]. This indicates a potential for instability and degradation of this compound itself in a methanolic solution.

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

Q3: How should I store my this compound stock solution in DMSO?

A: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions[3][4]:

  • Short-term storage: Up to 1 month at -20°C.

  • Long-term storage: Up to 6 months at -80°C.

To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I use methanol to prepare my this compound stock solution?

A: It is not recommended to use methanol as a solvent for this compound stock solutions intended for in vitro assays. Studies on the related compound febrifugine have shown that it degrades in methanol, and this degradation can lead to the formation of this compound[1][2]. This suggests that this compound itself may be unstable in methanol, potentially leading to inaccurate and irreproducible experimental results. If methanol must be used for specific experimental reasons, its stability should be thoroughly validated under the intended assay conditions.

Q5: What is the mechanism of action of this compound?

A: this compound, like other febrifugine derivatives, exerts its biological effects by inhibiting prolyl-tRNA synthetase (EPRS). This enzyme is crucial for protein synthesis as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By inhibiting EPRS, this compound mimics proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. A key mediator in this pathway is the GCN2 kinase, which, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but selectively increases the translation of certain stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).

Data Summary: this compound Solubility and Stability

PropertyDMSOMethanol
Solubility Soluble, at least 10 mM[3][4]Febrifugine, a related compound, is soluble, but stability is a concern[1][2]
Stock Solution Stability Stable for up to 1 month at -20°C and 6 months at -80°C[3][4]Not recommended due to potential for degradation[1][2]
Recommendation Recommended solvent Not recommended

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting DMSO stock in aqueous media. The concentration of this compound in the final aqueous solution exceeds its aqueous solubility. The final percentage of DMSO is too low to maintain solubility.1. Increase the final percentage of DMSO in your assay medium (typically up to 0.5% is well-tolerated by most cell lines, but should be optimized). 2. Decrease the final concentration of this compound. 3. Briefly warm the solution to 37°C and vortex or sonicate to aid dissolution.
Inconsistent or unexpected results in bioassays. Degradation of this compound in the stock solution. Use of an inappropriate solvent (e.g., methanol).1. Prepare fresh stock solutions from powder. 2. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots. 3. Switch to DMSO as the solvent if you are currently using methanol. 4. Include a solvent control in your experiments to account for any effects of the solvent itself.
Difficulty dissolving this compound powder in DMSO. Insufficient mixing or low temperature.1. Gently warm the solution to 37°C. 2. Vortex or sonicate the solution for a few minutes to facilitate dissolution[3][4].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 301.34 g/mol .

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and/or sonicate for a few minutes to aid dissolution[3][4].

  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3][4].

Protocol 2: Assessment of this compound Stability in Solution

Materials:

  • This compound stock solution (in DMSO or methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Incubator or water bath set to the desired temperature (e.g., room temperature, 37°C)

Procedure:

  • Prepare a fresh stock solution of this compound in the solvent to be tested (DMSO or methanol).

  • Immediately after preparation (Time 0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Record the peak area of the this compound peak.

  • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot of the stock solution, dilute it in the same manner as the Time 0 sample, and analyze it by HPLC.

  • Compare the peak area of this compound at each time point to the peak area at Time 0. A significant decrease in the peak area indicates degradation.

  • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizing the Mechanism and Workflow

To further aid in understanding the experimental considerations, the following diagrams illustrate the signaling pathway of this compound and a general workflow for assessing its solubility and stability.

Isofebrifugine_Signaling_Pathway cluster_inhibition Inhibition of Protein Synthesis cluster_aar Amino Acid Response (AAR) Pathway Activation This compound This compound EPRS Prolyl-tRNA Synthetase (EPRS) This compound->EPRS Inhibits Proline_tRNA Prolyl-tRNAPro EPRS->Proline_tRNA Catalyzes formation of Uncharged_tRNA Accumulation of Uncharged tRNAPro EPRS->Uncharged_tRNA Leads to Proline Proline Proline->EPRS Binds GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a Phosphorylated eIF2α (p-eIF2α) Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Increases Stress_Response Stress Response Gene Expression ATF4->Stress_Response Induces

Caption: this compound inhibits prolyl-tRNA synthetase, leading to the activation of the AAR pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment start Weigh this compound Powder dissolve Dissolve in DMSO or Methanol start->dissolve aliquot Aliquot for Single Use dissolve->aliquot sol_start Add Excess Compound to Solvent dissolve->sol_start For Solubility Test store Store at -20°C or -80°C aliquot->store stab_start Prepare Fresh Stock Solution store->stab_start For Stability Test equilibrate Equilibrate (e.g., 24h with agitation) sol_start->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect and Filter Supernatant centrifuge->supernatant quantify_sol Quantify Concentration (e.g., HPLC, UV-Vis) supernatant->quantify_sol t0 Analyze at Time 0 (HPLC) stab_start->t0 incubate Incubate at Desired Conditions (Temp, Time) stab_start->incubate tx Analyze at Subsequent Time Points (HPLC) incubate->tx compare Compare Peak Area to Time 0 tx->compare

Caption: Workflow for preparing and assessing this compound solubility and stability.

References

"preventing isofebrifugine degradation in cell culture media"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isofebrifugine. The primary focus is on preventing its degradation in cell culture media to ensure experimental accuracy and reproducibility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem: My experimental results with this compound are inconsistent or not reproducible.

This is a common issue often linked to the degradation of the compound in the experimental setup. Follow this workflow to troubleshoot the problem.

G cluster_solutions Potential Adjustments start Inconsistent Experimental Results check_storage 1. Verify Stock Solution Storage Conditions start->check_storage check_media_prep 2. Review Media Preparation and Handling check_storage->check_media_prep Storage OK? run_stability 3. Perform Stability Assay in Culture Media check_media_prep->run_stability Handling OK? analyze 4. Analyze Results: - Quantify this compound - Identify Degradants run_stability->analyze adjust 5. Adjust Experimental Protocol analyze->adjust Degradation Detected? solution Consistent Results Achieved adjust->solution s1 Use fresh media adjust->s1 s2 Protect from light adjust->s2 s3 Minimize time at 37°C adjust->s3 s4 Check media pH adjust->s4

Caption: Workflow for troubleshooting inconsistent this compound results.

Q: I suspect my this compound is degrading during incubation at 37°C. What should I do?

A: this compound stability is highly sensitive to temperature.[1] Degradation increases significantly at temperatures of 40°C and above. While 37°C is necessary for cell culture, you can take steps to minimize degradation:

  • Limit Exposure Time: Prepare fresh media with this compound immediately before use. If your experiment involves long incubation periods (e.g., > 24 hours), consider replenishing the media with freshly prepared this compound at set intervals.

  • Run a Time-Course Experiment: Perform a stability assay (see Experimental Protocols section) to determine the half-life of this compound in your specific cell culture medium at 37°C. This will inform how often the medium needs to be replaced.

  • Include Controls: In your experiments, always include a "cell-free" control where this compound is incubated in media under the same conditions. You can sample this control at the beginning and end of the experiment to quantify the extent of degradation.

Q: Could the type of cell culture medium I'm using affect this compound stability?

A: Yes, the composition of the medium can impact the stability of dissolved compounds.[2][3]

  • pH: this compound is most stable in solutions with a pH between 3 and 7. It degrades in alkaline conditions (pH > 7).[1] Standard cell culture media is typically buffered to a physiological pH of ~7.2-7.4. While this is near the stable range, slight variations or the metabolic activity of cells causing pH shifts could accelerate degradation. Monitor the pH of your culture medium, especially in high-density cultures.

  • Media Components: Certain components in media, such as metal ions or reactive species, could potentially interact with this compound.[2] If you suspect a media-specific issue, you can test the stability of this compound in different base media (e.g., DMEM vs. RPMI-1640) to see if the degradation rate varies.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound to degrade in solution?

A1: The primary factors influencing this compound stability are temperature, pH, and light.[1] High temperatures, alkaline pH, and exposure to bright light all accelerate its degradation. The degradation of its isomer, febrifugine, has been shown to follow first-order kinetics under these stress conditions.[1]

G center This compound Stability temp Temperature center->temp ph pH center->ph light Light Exposure center->light media Media Components center->media temp_h High Temp (>20°C) Accelerates Degradation temp->temp_h ph_h Alkaline pH (>7) Accelerates Degradation ph->ph_h light_h Bright Light Causes Degradation light->light_h media_h Reactive Species Can Cause Degradation media->media_h

Caption: Key factors influencing this compound stability in cell culture.

Q2: How should I prepare and store my this compound stock solutions?

A2: To maximize stability:

  • Solvent: Dissolve this compound in a suitable, anhydrous organic solvent like DMSO to prepare a high-concentration stock.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber or light-blocking tubes. Store frozen at -20°C or -80°C.

  • Handling: When using, thaw an aliquot quickly and dilute it into your cell culture medium immediately before adding it to your cells. Avoid repeated freeze-thaw cycles.

Q3: What is the relationship between febrifugine and this compound in solution?

A3: Febrifugine and this compound are isomers that exist in equilibrium in solution.[4] Studies on febrifugine show that at moderately elevated temperatures (40-60°C), it readily converts into this compound. At higher temperatures (e.g., 80°C), both isomers undergo further degradation into different chemical structures.[1] Therefore, stability data for febrifugine is highly relevant for predicting the behavior of this compound.

G F Febrifugine I This compound F->I Isomerization (Equilibrium) D Degradation Products F->D High Temp (>60°C) Alkaline pH Bright Light I->D High Temp (>60°C) Alkaline pH Bright Light

Caption: Relationship between febrifugine, this compound, and degradation.

Q4: Is this compound sensitive to light?

A4: Yes. Studies on its isomer, febrifugine, show significant degradation upon exposure to bright light.[1] After 108 hours under bright light, febrifugine content was reduced by approximately 23%, compared to only a 10% reduction in natural light or darkness.[1] Therefore, it is critical to protect this compound solutions and cell cultures treated with the compound from direct light. Use amber tubes, cover flasks or plates with foil, and minimize exposure to ambient light during handling.

Data Summary Tables

Table 1: Effect of Temperature on Febrifugine Stability in Solution

TemperatureTime% Content ReductionObservationSource
20°C10 hours~5%Relatively stable[1]
40-60°C10 hours~40%Degrades, mainly transforms to this compound[1]
80°C10 hours~17% (Total F + IF)Both isomers degrade into other structures[1]
(Data is for febrifugine, which isomerizes to this compound. "F + IF" refers to the total content of Febrifugine and this compound.)

Table 2: Effect of pH and Light on Febrifugine Stability

ConditionTime% Content ReductionSource
pH
pH 3-724 hours< 2%[1]
pH 924 hours~12%[1]
Light
Darkness / Natural Light108 hours~10%[1]
Bright Light (3,000 lx)108 hours~23%[1]

Experimental Protocols

Protocol: Stability Assay of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under standard incubation conditions.

Objective: To quantify the concentration of this compound over time in a cell-free culture medium at 37°C.

Materials:

  • This compound powder or stock solution in DMSO.

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a multi-well plate.

  • Calibrated incubator (37°C, 5% CO₂).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).[5]

  • Mobile phase and standards for analytical instrument.

Methodology:

  • Preparation of Test Solution:

    • Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your experiments (e.g., 10 µM).

    • Vortex gently to ensure it is fully dissolved. This is your "Test Solution."

  • Time Point Zero (T=0) Sample:

    • Immediately after preparation, take an aliquot of the Test Solution (e.g., 200 µL).

    • Immediately process or freeze at -80°C for later analysis. This sample represents 100% of the initial concentration.

  • Incubation:

    • Dispense aliquots of the remaining Test Solution into sterile tubes or wells of a plate (one for each future time point).

    • Place the samples in a 37°C incubator with 5% CO₂. Ensure they are protected from light (e.g., cover with foil).

  • Time Point Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator.

    • Immediately freeze the sample at -80°C to halt any further degradation.

  • Sample Analysis:

    • Once all samples are collected, thaw them simultaneously.

    • Analyze all samples in a single batch using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound.[5]

    • It is also beneficial to screen for the appearance of major degradation products.[5]

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation curve and calculate the compound's half-life (t₁/₂) in your specific media.

References

"optimizing isofebrifugine dosage and administration for in vivo studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing isofebrifugine dosage and administration in preclinical in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a quinazolinone alkaloid and an isomer of febrifugine, both originally isolated from the plant Dichroa febrifuga. It is of significant research interest due to its potent biological activities. Primary research applications include its evaluation as an antimalarial, anti-cancer, and anti-fibrotic agent.[1] Analogs of febrifugine and this compound have demonstrated strong antimalarial activity in rodent models against Plasmodium berghei.[2] The mechanism of action for its derivatives, such as halofuginone, involves the inhibition of prolyl-tRNA synthetase (ProRS) and modulation of signaling pathways like TGF-β, which are crucial in fibrosis and cancer progression.[3]

Q2: How can I prepare this compound for in vivo administration, considering its poor water solubility?

The low water solubility of this compound presents a significant challenge for formulation development.[4] An ideal strategy for formulation should consider the intended route of administration and the drug's physicochemical properties.[5]

  • For Oral Administration:

    • Suspensions: this compound can be suspended in aqueous vehicles containing suspending agents (e.g., carboxymethylcellulose) and surfactants (e.g., Tween 80) to ensure uniform dosing.

    • Solutions/Co-solvents: For parenteral administration, cosolvents like propylene glycol and ethanol can be used to dissolve the compound, although pH adjustment may also be necessary to maintain solubility and stability.[6]

    • Nanoformulations: Advanced techniques such as creating nanoemulsions or solid dispersions can significantly enhance solubility and improve oral bioavailability by reducing particle size.[4][7][8][9][10]

  • For Parenteral Administration:

    • Formulations must be sterile, pyrogen-free, and free of particulate matter.[11]

    • Solubilization can be achieved using parenterally acceptable solvents.[12] Halofuginone, a related analog, is soluble in physiological saline, allowing for both oral and intravenous delivery.[13]

Q3: What is a recommended starting dose for this compound in rodent models?

Determining the optimal dose requires a dose-response study.[14] However, published data on febrifugine and its analogs can provide a starting point.

  • Antimalarial Studies: In a rodent model of Plasmodium berghei malaria, metabolites of febrifugine showed potent activity with ED50 values ranging from 0.6 to 2.4 mg/kg and ED90 values from 5.2 to 8.3 mg/kg.[2]

  • Anti-cancer Studies: For a novel synthetic analog in a mouse breast cancer xenograft model, doses ranged from 5 mg/kg/day to 20 mg/kg/day, administered three days a week. The highest dose resulted in significant tumor growth inhibition.[15]

  • Anti-fibrotic Studies: In a rat model of liver fibrosis, sorafenib, which has anti-fibrotic properties, was effective at doses of 1.25, 5, or 7 mg/kg/day.[16]

It is crucial to start with a low dose and escalate to determine both efficacy and the maximum tolerated dose (MTD).

Q4: What are the common routes of administration for this compound?

The most common routes for in vivo studies are oral and parenteral.

  • Oral (PO): This is the most convenient route.[11] However, the bioavailability of poorly soluble drugs like this compound can be low and variable.[17] Formulation strategies are critical to enhance absorption.[5]

  • Parenteral: This route includes intravenous (IV), intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC) injections. Parenteral administration bypasses the gastrointestinal tract, leading to a quicker onset of action and potentially higher bioavailability.[5] However, it requires sterile formulations and can be more stressful for the animals.

Q5: What are the known toxicities or side effects associated with this compound, and how should I monitor for them?

The parent compound, febrifugine, was discontinued for development due to adverse reactions.[2] Analogs are generally less toxic.[13]

  • Monitoring for Toxicity:

    • Acute Toxicity Studies: An acute toxicity study (e.g., following OECD Guideline 423) is essential to determine the LD50 and identify immediate adverse effects.[18][19] This typically involves administering escalating single doses and observing animals for 24-72 hours.[19]

    • Sub-acute/Chronic Studies: For longer-term experiments, monitor animals daily for clinical signs of toxicity, including changes in body weight, food/water intake, behavior, and appearance.[19]

    • Biochemical and Hematological Analysis: At the end of the study, collect blood samples to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine) and to perform complete blood counts.[20]

    • Histopathology: Conduct macroscopic examination of organs at necropsy and microscopic (histopathological) examination of key organs like the liver, kidneys, and heart to identify any tissue damage.[21]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Poor Drug Solubility / Precipitation This compound is poorly soluble in aqueous solutions. The vehicle may be inappropriate.- Prepare a micronized suspension using a vehicle like 0.5% methylcellulose with 0.1% Tween 80.- Use a co-solvent system (e.g., DMSO, PEG400, ethanol), but ensure the final solvent concentration is non-toxic to the animals.- Explore advanced formulation techniques like nanoemulsions or solid dispersions to improve solubility and bioavailability.[8][10]
High Toxicity / Adverse Events The administered dose is above the Maximum Tolerated Dose (MTD). The formulation vehicle may be causing toxicity.- Conduct a dose-ranging study to establish the MTD. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.- Include a "vehicle only" control group to rule out toxicity from the formulation components.[20]- Monitor animals closely for signs of distress and establish clear humane endpoints.
Lack of In Vivo Efficacy - Inadequate Dose: The dose may be too low to reach a therapeutic concentration.- Poor Bioavailability: The drug may not be absorbed effectively, especially via the oral route.[22]- Rapid Metabolism/Clearance: The drug may be cleared from the body too quickly.- Model Insensitivity: The chosen animal model may not be responsive to the drug's mechanism of action.- Perform a dose-escalation efficacy study to identify a dose-response relationship.[14][23]- Change the route of administration (e.g., from oral to intraperitoneal) to increase systemic exposure.[5]- Conduct a basic pharmacokinetic study to measure drug concentration in plasma over time.[24][25]- Confirm the expression of the drug's molecular target (if known) in your tumor or disease model.

Summary of In Vivo Dosages for Febrifugine and Analogs

CompoundDisease ModelAnimal ModelRouteDosageEfficacy OutcomeReference
Feb-A (Metabolite) Malaria (P. berghei)RodentNot SpecifiedED50: 0.6 mg/kg; ED90: 5.2 mg/kgPotent antimalarial activity[2]
Feb-C (Metabolite) Malaria (P. berghei)RodentNot SpecifiedED50: 2.4 mg/kg; ED90: 8.3 mg/kgPotent antimalarial activity[2]
FBA-TPQ (Analog) Breast Cancer (MCF-7 Xenograft)MouseNot Specified5, 10, or 20 mg/kg/day (3x/week)71.6% tumor growth inhibition at 20 mg/kg[15]
Cycleanine Malaria (P. berghei)MouseOral25 and 50 mg/kg/daySignificant suppression of parasitemia[26]
Sorafenib Liver Fibrosis (TAA-induced)RatGavage1.25, 5, or 7 mg/kg/daySignificant inhibition of liver fibrosis[16]

Experimental Protocols

Protocol 1: Dose-Response and Efficacy Study
  • Animal Model: Select an appropriate animal model for the disease of interest (e.g., human tumor xenograft model for cancer, P. berghei infected mice for malaria).[15][26][27]

  • Group Allocation: Randomly assign animals (n=8-10 per group) to different treatment groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose this compound (e.g., 5 mg/kg)

    • Group 3: Mid Dose this compound (e.g., 10 mg/kg)

    • Group 4: High Dose this compound (e.g., 20 mg/kg)

    • Group 5: Positive Control (a known effective drug)

  • Drug Administration: Administer the vehicle or this compound formulation via the chosen route (e.g., oral gavage) daily or on a specified schedule for the duration of the study (e.g., 21-28 days).[28]

  • Monitoring:

    • Measure tumor volume (for cancer studies) or parasitemia levels (for malaria studies) 2-3 times per week.

    • Record animal body weight at each measurement.

    • Observe for any clinical signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize animals and collect tumors/tissues/blood for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the mean tumor volume or parasitemia levels between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).[29]

Protocol 2: Acute Toxicity Assessment (Adapted from OECD 423)
  • Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dose Selection: Start with a dose expected to cause some signs of toxicity. Based on available data, a starting dose of 300 mg/kg could be considered, with subsequent doses of 2000 mg/kg if no mortality is observed.[18]

  • Procedure:

    • Administer a single dose of this compound to a group of 3 animals.

    • Observe animals closely for the first few hours post-dosing and then periodically for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as autonomic and central nervous system effects.

  • Endpoint: The primary endpoint is mortality. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, the test is repeated with a higher dose until the LD50 or the limit dose (2000 mg/kg) is reached.[30]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Range Finding cluster_efficacy Phase 2: Efficacy Study cluster_analysis Phase 3: Data Analysis formulation Develop Stable Formulation (e.g., Suspension, Solution) acute_tox Acute Toxicity Study (MTD) (e.g., OECD 423) formulation->acute_tox Test Formulation grouping Animal Grouping (Vehicle, Doses, Positive Control) acute_tox->grouping Inform Dose Selection dosing Chronic Dosing (e.g., 28 days) grouping->dosing monitoring Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) dosing->monitoring endpoint Endpoint Analysis (PK, Histopathology) monitoring->endpoint stats Statistical Analysis endpoint->stats conclusion Determine Optimal Dose stats->conclusion

Caption: Workflow for In Vivo Dose Optimization of this compound.

tgf_beta_pathway cluster_pathway Simplified TGF-β Signaling Inhibition TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Fibrosis Fibrosis-related Gene Expression SMAD->Fibrosis Proline Proline Availability ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS CellGrowth Cell Growth & Differentiation ProRS->CellGrowth Iso This compound / Halofuginone Iso->SMAD Inhibits (Downstream Effect) Iso->ProRS Inhibits

References

Technical Support Center: Isofebrifugine Toxicity and Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isofebrifugine in animal models. The information provided is intended to help address specific issues that may be encountered during experimentation, with a focus on toxicity and side effects.

Disclaimer: Limited direct toxicological data for this compound is publicly available. Much of the information presented here is extrapolated from studies on its structural analogs, febrifugine and halofuginone. Researchers should exercise caution and conduct thorough dose-finding studies for this compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound and its analogs in animal models?

A1: Based on studies with febrifugine and its analog halofuginone, the most prominent side effect is gastrointestinal (GI) toxicity, particularly when administered orally. This can manifest as diarrhea and intestinal hemorrhage.[1] High doses have been associated with lethality.

Q2: Is there any known quantitative data on the acute toxicity of this compound or its analogs?

Q3: What are the potential mechanisms underlying the toxicity of this compound and its analogs?

A3: The precise mechanisms of this compound toxicity are not fully elucidated. However, its analog halofuginone is known to inhibit the synthesis of collagen type I and matrix metalloproteinase-2.[2] Furthermore, halofuginone has been shown to affect signaling pathways such as Transforming Growth Factor-beta (TGF-β) and Interleukin-17 (IL-17), which are involved in inflammation and fibrosis.[3] Dysregulation of these pathways can lead to various adverse effects.

Q4: Are there any known effects of this compound analogs on the cardiovascular system?

A4: Yes, intravenous administration of halofuginone has been shown to affect the cardiovascular system in cats and rats.[4] Effects on the central nervous system have also been observed in mice and squirrel monkeys.[4]

Q5: What are the key considerations when designing a toxicity study for this compound?

A5: Key considerations include the selection of an appropriate animal model, determination of the route of administration, dose-ranging studies to establish a No-Observed-Adverse-Effect-Level (NOAEL), and selection of relevant endpoints for assessment (e.g., clinical signs, body weight, food/water intake, hematology, clinical chemistry, and histopathology of target organs).[5][6][7]

Troubleshooting Guides

Issue 1: High incidence of diarrhea and mortality in animals treated with oral this compound.
  • Possible Cause: Gastrointestinal toxicity due to direct contact of the compound with the GI tract mucosa.[1]

  • Troubleshooting Steps:

    • Dose Reduction: The most immediate step is to lower the dose of this compound.

    • Route of Administration: Consider alternative routes of administration, such as subcutaneous or intravenous injection, which have been shown to reduce GI irritation with febrifugine analogs.[1]

    • Formulation: Investigate different vehicle formulations to potentially reduce local irritation.

    • Supportive Care: Ensure animals have adequate hydration and nutritional support.

Issue 2: Unexpected adverse effects on organs not typically associated with the intended pharmacological action.
  • Possible Cause: Off-target effects of this compound, potentially related to the inhibition of signaling pathways like TGF-β or IL-17.

  • Troubleshooting Steps:

    • Comprehensive Histopathology: Conduct a thorough histopathological examination of all major organs to identify target organs of toxicity.

    • Biomarker Analysis: Analyze serum and tissue biomarkers related to the affected organs (e.g., liver enzymes for hepatotoxicity, cardiac troponins for cardiotoxicity).

    • Mechanism-Based Assays: If resources permit, investigate the effect of this compound on TGF-β and IL-17 signaling pathways in the affected tissues.

Issue 3: Difficulty in establishing a therapeutic window due to the narrow margin between efficacious and toxic doses.
  • Possible Cause: Inherent toxicity of the quinazolinone scaffold.

  • Troubleshooting Steps:

    • Analog Comparison: If possible, compare the toxicity of this compound with other febrifugine analogs to identify potentially safer alternatives.

    • Combination Therapy: Explore the possibility of using lower doses of this compound in combination with other agents to achieve the desired therapeutic effect while minimizing toxicity.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct detailed PK/PD studies to understand the exposure-response relationship for both efficacy and toxicity, which can help in optimizing the dosing regimen.

Quantitative Data on the Toxicity of this compound Analogs

Table 1: Acute Toxicity of Halofuginone (this compound Analog) in Animal Models

Animal ModelRoute of AdministrationLD50 ValueReference
MiceOral~5 mg/kg bw[4]
RatsOral~30 mg/kg bw[4]
RabbitsDermal16 mg/kg bw[4]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) for Halofuginone in Sub-chronic Studies

Animal ModelDurationNOAELObserved Effects at Higher DosesReference
Mice4 weeks (dietary)0.070 mg/kg bw/dayVariations in hematology (cell volume, mean cell volume, mean cell hemoglobin) and blood chemistry (urea, cholesterol)[4]
Dogs13 weeks (dietary)0.067 mg/kg bw/daySignificant decrease in mean cell volume[4]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 of a test compound with a reduced number of animals.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Housing and Acclimatization: House animals individually and allow for an acclimatization period of at least 5 days.

  • Dosing:

    • Administer a single oral dose of this compound to one animal.

    • If the animal survives for 48 hours, the dose for the next animal is increased.

    • If the animal dies within 48 hours, the dose for the next animal is decreased.

    • A default dose progression factor of 3.2 is commonly used.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Data Analysis: Use specialized software to calculate the LD50 and its confidence intervals from the pattern of survivals and deaths.

Protocol 2: Assessment of Gastrointestinal Toxicity
  • Animal Model: Male Wistar rats.

  • Dosing: Administer this compound orally by gavage daily for a predetermined period (e.g., 7 or 14 days). Include a vehicle control group.

  • Clinical Observations: Monitor animals daily for signs of GI distress, including diarrhea, changes in fecal consistency, and signs of abdominal pain.

  • Body Weight and Food Intake: Record body weight and food consumption daily.

  • Necropsy: At the end of the study, euthanize the animals and perform a gross examination of the entire gastrointestinal tract.

  • Histopathology: Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological examination to assess for mucosal damage, inflammation, and other lesions.

Protocol 3: Evaluation of Potential Hepatotoxicity
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer this compound (e.g., intraperitoneally or orally) daily for a sub-chronic period (e.g., 28 days). Include a vehicle control group.

  • Blood Sampling: Collect blood samples at baseline and at the end of the study for analysis of liver function markers.

  • Serum Biochemistry: Measure the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[8]

  • Necropsy and Organ Weight: At the end of the study, euthanize the animals, perform a gross examination of the liver, and record its weight.

  • Histopathology: Collect liver tissue samples for histopathological examination to assess for hepatocellular necrosis, inflammation, steatosis, and other signs of liver injury.[9][10]

Protocol 4: Assessment of Potential Cardiotoxicity
  • Animal Model: Male C57BL/6 mice.

  • Dosing: Administer this compound (e.g., intravenously or intraperitoneally) according to a defined schedule (acute or sub-chronic). Include a vehicle control group.

  • Echocardiography: Perform transthoracic echocardiography at baseline and at specified time points after treatment to assess cardiac function.[11] Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.[11]

  • Electrocardiography (ECG): Record ECGs to evaluate for arrhythmias and changes in cardiac electrical activity.

  • Biomarkers: At the end of the study, collect blood to measure cardiac biomarkers such as troponin I or T.

  • Histopathology: Collect heart tissue for histopathological examination to assess for cardiomyocyte damage, inflammation, and fibrosis.

Visualizations

experimental_workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis start Define Objectives & Endpoints model Select Animal Model start->model dose Dose Range Finding model->dose admin Compound Administration dose->admin observe Clinical Observations admin->observe measure Body Weight & Food Intake admin->measure blood Hematology & Clinical Chemistry admin->blood special Specialized Assessments (e.g., ECG, Echo) admin->special necropsy Necropsy & Gross Pathology observe->necropsy measure->necropsy histo Histopathology necropsy->histo report Final Report & Interpretation histo->report blood->report special->report

Caption: General experimental workflow for in vivo toxicity assessment.

TGF_beta_pathway cluster_nucleus Nucleus This compound This compound (proposed) tgfb TGF-β Ligand This compound->tgfb Inhibition? receptor TGF-β Receptor Complex tgfb->receptor smad SMAD2/3 Phosphorylation receptor->smad smad4 SMAD4 Complex smad->smad4 nucleus Nucleus smad4->nucleus transcription Gene Transcription (e.g., Collagen) smad4->transcription toxicity Toxicity / Fibrosis transcription->toxicity

Caption: Proposed mechanism of this compound toxicity via TGF-β signaling.

IL17_pathway This compound This compound (proposed) il17 IL-17 This compound->il17 Modulation? receptor IL-17 Receptor il17->receptor act1 Act1 Adaptor Protein receptor->act1 downstream Downstream Signaling (NF-κB, MAPKs) act1->downstream inflammation Pro-inflammatory Gene Expression downstream->inflammation toxicity Immune-Mediated Toxicity inflammation->toxicity

Caption: Potential involvement of IL-17 signaling in this compound's adverse effects.

References

Technical Support Center: Overcoming Isofebrifugine Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isofebrifugine and its analogs against Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogs against Plasmodium falciparum?

A1: this compound and its analogs target the Plasmodium falciparum formate-nitrite transporter (PfFNT).[1][2][3][4] PfFNT is a membrane protein essential for the parasite's survival as it facilitates the efflux of lactate, a toxic metabolic byproduct of glycolysis.[1][2][3] By inhibiting PfFNT, these compounds cause an accumulation of intracellular lactate, leading to acidification of the parasite's cytosol and ultimately, cell death.[1][3][4]

Q2: What is the main driver of resistance to this compound in P. falciparum?

A2: The primary driver of resistance to this compound is the emergence of point mutations in the pfFNT gene. These mutations alter the structure of the PfFNT protein, reducing the binding affinity of this compound and its analogs.

Q3: Which specific mutations in pfFNT are associated with this compound resistance?

A3: Several key mutations in the pfFNT gene have been identified in this compound-resistant P. falciparum strains. The most commonly reported mutations are G107S, G21E, and V196L.

Q4: Are there strategies to overcome this compound resistance?

A4: Yes, several strategies are being explored. One of the most promising approaches is the development of this compound analogs that are effective against both wild-type and resistant parasite strains. For example, the analog BH267.meta has shown potent activity against parasites carrying the G107S mutation. Another strategy involves the use of combination therapies, where this compound or its analogs are co-administered with other antimalarial drugs that have different mechanisms of action.

Troubleshooting Guides

Guide 1: In Vitro Evolution of this compound Resistance

Problem: Difficulty in generating this compound-resistant P. falciparum lines in the laboratory.

Possible Causes and Solutions:

  • Suboptimal Drug Pressure:

    • Question: Is the starting concentration of this compound appropriate?

    • Answer: Start with a concentration around the EC50 value for the parent parasite strain. Gradually increase the drug concentration in stepwise increments as the parasite population recovers.

  • Culture Collapse:

    • Question: Is the parasite culture crashing after increasing the drug concentration?

    • Answer: The incremental increase in drug concentration may be too high. Reduce the magnitude of the increase and allow the parasites more time to adapt. Ensure optimal culture conditions are maintained (see Troubleshooting Guide 3).

  • Lack of Resistant Mutants:

    • Question: After prolonged drug pressure, are you still unable to detect resistant parasites?

    • Answer: The spontaneous mutation rate for resistance may be low. Increase the initial parasite population size to increase the probability of a resistant mutant arising. Also, consider using a parasite strain known to have a higher genetic diversity.

Guide 2: Determination of EC50 Values for this compound and Analogs

Problem: Inconsistent or non-reproducible EC50 values.

Possible Causes and Solutions:

  • Inaccurate Parasitemia Assessment:

    • Question: Is the method for determining parasitemia accurate?

    • Answer: Ensure proper staining and microscopic examination techniques. For higher throughput and objectivity, consider using flow cytometry-based methods.

  • Drug Instability or Precipitation:

    • Question: Is the drug properly solubilized and stable in the culture medium?

    • Answer: Prepare fresh drug dilutions for each experiment. Visually inspect the drug dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent, ensuring it is not toxic to the parasites at the final concentration.

  • Irregular Dose-Response Curve:

    • Question: Is the dose-response curve not following a standard sigmoidal shape?

    • Answer: This could be due to several factors, including drug degradation, a narrow range of drug concentrations, or issues with the assay readout. Widen the range of drug concentrations tested and ensure the assay is performed within the linear range of detection.

Guide 3: General P. falciparum In Vitro Culture

Problem: Poor parasite growth or culture contamination.

Possible Causes and Solutions:

  • Suboptimal Culture Medium:

    • Question: Is the culture medium properly prepared and supplemented?

    • Answer: Use high-quality RPMI-1640 medium supplemented with AlbuMAX II or human serum, L-glutamine, and hypoxanthine. Ensure the pH is within the optimal range (7.2-7.4).

  • Incorrect Gas Mixture:

    • Question: Is the gas environment appropriate for parasite growth?

    • Answer: P. falciparum requires a specific gas mixture, typically 5% CO2, 5% O2, and 90% N2. Ensure the gas cylinders are not empty and the incubator is maintaining the correct atmosphere.

  • Bacterial or Fungal Contamination:

    • Question: Are there signs of contamination in the culture?

    • Answer: Practice strict aseptic techniques. Regularly test for mycoplasma contamination. If contamination occurs, discard the culture and start with a fresh, clean stock. The use of antibiotics/antimycotics can help, but their potential effects on parasite growth should be considered.

Data Presentation

Table 1: EC50 Values of this compound and Analogs against Sensitive and Resistant P. falciparum Strains

CompoundP. falciparum StrainRelevant MutationEC50 (nM)Fold ResistanceReference
This compound3D7 (Sensitive)Wild-type PfFNT10 - 50-
This compoundResistant Line 1PfFNT G107S500 - 150050 - 30
This compoundResistant Line 2PfFNT G21E300 - 100030 - 20
This compoundResistant Line 3PfFNT V196L400 - 120040 - 24
BH267.meta3D7 (Sensitive)Wild-type PfFNT5 - 20-
BH267.metaResistant Line 1PfFNT G107S10 - 402 - 2

Note: The EC50 values presented are approximate ranges based on available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Evolution of this compound Resistance
  • Initiate Culture: Begin with a culture of wild-type P. falciparum (e.g., 3D7 strain) at a high parasitemia (e.g., 1-2%) in a large volume (e.g., 50 ml).

  • Initial Drug Pressure: Add this compound at a concentration equal to the EC50 of the parental strain.

  • Monitor Parasite Growth: Monitor parasitemia daily by Giemsa-stained blood smears.

  • Increase Drug Concentration: Once the parasite culture has recovered to a parasitemia of >1%, increase the this compound concentration by a factor of 1.5-2.

  • Repeat Cycles: Repeat steps 3 and 4 for several cycles.

  • Isolate Resistant Parasites: When the parasite population can consistently grow in a significantly higher concentration of this compound (e.g., >10-fold the initial EC50), clone the parasites by limiting dilution to obtain a pure resistant line.

  • Confirm Resistance: Determine the EC50 of the cloned resistant line to confirm the level of resistance.

  • Sequence pfFNT Gene: Extract genomic DNA from the resistant clone and sequence the pfFNT gene to identify potential mutations.

Protocol 2: SYBR Green I-Based Drug Susceptibility Assay
  • Prepare Drug Plates: Prepare a 96-well plate with serial dilutions of this compound or its analogs. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage.

  • Inoculate Plates: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well of the drug plate.

  • Incubate: Incubate the plates for 72 hours under standard culture conditions.

  • Lyse Cells and Stain DNA: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Read Fluorescence: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate EC50: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Isofebrifugine_Mechanism_of_Action cluster_parasite Plasmodium falciparum Glycolysis Glycolysis Lactate Lactate (toxic) Glycolysis->Lactate produces PfFNT PfFNT (Lactate Transporter) Lactate->PfFNT efflux via Cytosol_Acidification Cytosol Acidification Lactate->Cytosol_Acidification PfFNT->Cytosol_Acidification leads to accumulation & This compound This compound This compound->PfFNT inhibits Resistance_Mutation PfFNT Mutation (e.g., G107S) This compound->Resistance_Mutation Resistance_Mutation->PfFNT alters structure Parasite_Death Parasite Death Cytosol_Acidification->Parasite_Death

Caption: Mechanism of action of this compound and resistance in P. falciparum.

experimental_workflow cluster_resistance In Vitro Resistance Evolution cluster_characterization Characterization of Resistant Strain cluster_overcoming Overcoming Resistance start Start with Wild-Type Culture drug_pressure Apply Increasing This compound Pressure start->drug_pressure selection Select for Resistant Parasites drug_pressure->selection cloning Clone Resistant Parasites selection->cloning ec50 Determine EC50 cloning->ec50 sequencing Sequence pfFNT gene cloning->sequencing analysis Analyze for Mutations ec50->analysis sequencing->analysis analog Test this compound Analogs analysis->analog combination Test Combination Therapies analysis->combination

References

"minimizing off-target effects of isofebrifugine in cellular models"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing isofebrifugine in cellular models. The information is tailored for scientists and drug development professionals to help minimize off-target effects and ensure robust experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on unexpected results that may arise from off-target effects.

Observed Problem Potential Cause Recommended Solution
High cell toxicity at low concentrations Off-target effects leading to cytotoxicity.1. Confirm On-Target Effect: Verify the activation of the Amino Acid Response (AAR) pathway by checking for phosphorylation of GCN2 and eIF2α. 2. Selectivity Profiling: Test this compound against a panel of other aminoacyl-tRNA synthetases to ensure specificity for prolyl-tRNA synthetase (PRS). 3. Dose-Response Curve: Perform a detailed dose-response curve to identify a narrow therapeutic window. 4. Control Compound: Use a structurally related but inactive analog as a negative control.
Inconsistent results between experiments Cellular stress responses unrelated to PRS inhibition.1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition. 2. Proline Supplementation: As a control, supplement the media with excess proline to see if the observed effect is rescued. This confirms the on-target mechanism. 3. Monitor General Stress Markers: Check for markers of oxidative stress or ER stress to rule out confounding factors.
Unexpected changes in gene expression unrelated to the AAR pathway Off-target effects on other signaling pathways, such as TGF-β.1. Pathway Analysis: Perform transcriptomic or proteomic analysis to identify affected pathways. 2. Inhibitor Combination Studies: Use specific inhibitors for suspected off-target pathways (e.g., a TGF-β receptor inhibitor) in combination with this compound to see if the unexpected phenotype is reversed.
Lack of expected phenotype despite evidence of target engagement 1. Redundancy in cellular pathways. 2. Cell-type specific responses. 1. Use Multiple Cell Lines: Test the effect of this compound in a panel of different cell lines to identify sensitive and resistant models. 2. Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to knock down components of pathways that might be compensating for the inhibition of protein synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of prolyl-tRNA synthetase (PRS).[1] This enzyme is responsible for charging proline to its cognate tRNA. Inhibition of PRS leads to an accumulation of uncharged tRNAPro, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the activation of the Amino Acid Response (AAR) pathway.[1]

Q2: What are the known off-target effects of this compound and its analogs?

A2: While this compound is relatively specific for prolyl-tRNA synthetase, its halogenated derivative, halofuginone, has been shown to have off-target effects. The most notable off-target effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3][4] This occurs downstream of the TGF-β receptor and involves the inhibition of Smad3 phosphorylation.[3][4] It is crucial to consider this potential off-target activity when interpreting experimental results.

Q3: How can I confirm that the observed cellular effects are due to the inhibition of prolyl-tRNA synthetase?

A3: To confirm on-target activity, you can perform a rescue experiment by supplementing your cell culture medium with a high concentration of L-proline. If the observed phenotype is reversed or diminished in the presence of excess proline, it strongly suggests that the effect is mediated through the inhibition of prolyl-tRNA synthetase.[1] Additionally, you should observe the canonical downstream signaling events of the AAR pathway, namely the phosphorylation of GCN2 and eIF2α.

Q4: What is a suitable starting concentration for this compound in cell culture experiments?

A4: The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response curve starting from the low nanomolar to the micromolar range. For its analog halofuginone, IC50 values can range from low nanomolar in sensitive cancer cell lines to higher concentrations in other cell types.

Q5: Are there any known resistance mechanisms to this compound?

A5: Resistance to prolyl-tRNA synthetase inhibitors can arise from mutations in the PRS enzyme that reduce drug binding. Another potential mechanism is the upregulation of proline biosynthesis or transport to counteract the effects of the inhibitor.

Quantitative Data

The following tables summarize key quantitative data for this compound's analog, halofuginone, which can be used as a reference for experimental design.

Table 1: In Vitro Potency of Halofuginone

Parameter Value Assay Condition Reference
Ki for human ProRS 18.3 ± 0.5 nMEnzyme inhibition assay[1]
IC50 for P. falciparum growth ~1 ± 0.5 nMIn vitro parasite growth assay[5]
IC50 for Th17 cell differentiation ~10 nMIn vitro T-cell differentiation assay[1]

Table 2: Cytotoxicity of Halofuginone in Different Cell Lines

Cell Line IC50 Assay Reference
Human Foreskin Fibroblast (HFF)150 ± 9 nMCell viability assay[5]
Osteosarcoma cellsVaries by cell lineApoptosis assay[4]
Melanoma cellsVaries by cell lineApoptosis assay[3]

Experimental Protocols

Protocol 1: Prolyl-tRNA Synthetase (PRS) Activity Assay

This assay measures the aminoacylation of tRNAPro with proline.

  • Reaction Mixture: Prepare a reaction mixture containing 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT, 2 U/ml E. coli inorganic pyrophosphatase, 25 µM L-proline, 25 µM ATP, and recombinant human PRS (400 nM).

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the enzyme.

  • Incubation: Incubate the reaction at 37°C for 1.5 to 2 hours.

  • Stop Reaction: Stop the reaction by adding a malachite green solution.

  • Detection: Measure the absorbance at 620 nm to quantify the amount of pyrophosphate produced, which is proportional to the enzyme activity.[5]

Protocol 2: Western Blot for Phosphorylated GCN2 and eIF2α

This protocol is for detecting the activation of the AAR pathway.

  • Cell Lysis: Lyse treated and untreated cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated GCN2 (p-GCN2) and phosphorylated eIF2α (p-eIF2α). Also, probe separate blots with antibodies for total GCN2 and total eIF2α as loading controls.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7][8][9]

Visualizations

Isofebrifugine_Pathway cluster_inhibition Inhibition cluster_aar Amino Acid Response (AAR) Pathway This compound This compound Prolyl-tRNA Synthetase (PRS) Prolyl-tRNA Synthetase (PRS) This compound->Prolyl-tRNA Synthetase (PRS) Inhibits Uncharged tRNA-Pro Uncharged tRNA-Pro Prolyl-tRNA Synthetase (PRS)->Uncharged tRNA-Pro Accumulation GCN2 GCN2 Uncharged tRNA-Pro->GCN2 Activates p-GCN2 p-GCN2 GCN2->p-GCN2 eIF2a eIF2a p-GCN2->eIF2a Phosphorylates p-eIF2a p-eIF2a eIF2a->p-eIF2a Protein Synthesis Protein Synthesis p-eIF2a->Protein Synthesis Inhibits

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Check On-Target Engagement Check On-Target Engagement Unexpected Phenotype->Check On-Target Engagement AAR Pathway Activated? AAR Pathway Activated? Check On-Target Engagement->AAR Pathway Activated? Proline Rescue Experiment Proline Rescue Experiment AAR Pathway Activated?->Proline Rescue Experiment Yes Optimize Experiment Optimize Experiment AAR Pathway Activated?->Optimize Experiment No Investigate Off-Target Effects Investigate Off-Target Effects Potential Off-Target Effect Potential Off-Target Effect Investigate Off-Target Effects->Potential Off-Target Effect Phenotype Rescued? Phenotype Rescued? Proline Rescue Experiment->Phenotype Rescued? Phenotype Rescued?->Investigate Off-Target Effects No On-Target Effect Confirmed On-Target Effect Confirmed Phenotype Rescued?->On-Target Effect Confirmed Yes Re-evaluate Hypothesis Re-evaluate Hypothesis Optimize Experiment->Re-evaluate Hypothesis

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Isofebrifugine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of isofebrifugine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound:

  • Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution. Technologies like nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles are viable options. For its analogue, febrifugine, liposomal formulations have been successfully developed for intravenous administration, suggesting that lipid-based nanocarriers could be beneficial for oral delivery as well.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate. The drug is dispersed in an amorphous state, which has higher energy and solubility than the crystalline form.

  • Lipid-Based Formulations: Given its likely lipophilic nature (indicated by its solubility in DMSO), formulating this compound in lipid-based systems such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its solubilization in the gastrointestinal tract and facilitate absorption through the lymphatic pathway, potentially bypassing some first-pass metabolism.

  • Complexation: Utilizing complexing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.

Q3: Are there any insights from its analogue, febrifugine, that can be applied to this compound?

Yes, research on febrifugine provides valuable insights. Febrifugine has been shown to be more effective when administered orally compared to subcutaneous injection in animal models, indicating that the oral route is viable for this class of compounds. Furthermore, the successful formulation of febrifugine hydrochloride into PEGylated liposomes highlights the potential of nanocarrier systems to improve the delivery of these alkaloids. Studies on febrifugine analogues also suggest that increasing lipophilicity can enhance bioavailability, which can be a guiding principle for prodrug design or excipient selection for this compound.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies

  • Problem: You have administered a simple suspension of this compound to rodents and observed low and highly variable plasma concentrations.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Aqueous Solubility The crystalline form of this compound is likely not dissolving sufficiently in the gastrointestinal fluids.
Solution: Employ solubility enhancement techniques. Start with micronization to reduce particle size. If variability persists, consider developing a nanosuspension or a solid dispersion with a hydrophilic polymer.
Inadequate Wetting The hydrophobic nature of the this compound powder may be preventing proper dispersion and dissolution.
Solution: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) into your suspension to improve wetting.
First-Pass Metabolism This compound may be extensively metabolized in the liver before reaching systemic circulation.
Solution: Consider formulating this compound in a lipid-based system like a SMEDDS. This can promote lymphatic absorption, partially bypassing the liver.
Precipitation in the GI Tract If you are using a co-solvent system for initial solubilization, the drug may be precipitating upon dilution in the aqueous environment of the stomach.
Solution: Develop a formulation that maintains the drug in a solubilized or finely dispersed state throughout the GI tract. Amorphous solid dispersions or lipid-based formulations are recommended.

Issue 2: Difficulty in Formulating a Stable Nanosuspension

  • Problem: During the preparation of an this compound nanosuspension, you are observing particle aggregation and instability.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Steric or Electrostatic Stabilization The concentration of your stabilizer (e.g., surfactant, polymer) may be too low to effectively coat the surface of the nanoparticles.
Solution: Increase the concentration of the stabilizer. Alternatively, use a combination of stabilizers that provide both steric and electrostatic repulsion (e.g., a polymer and an ionic surfactant).
Ostwald Ripening Smaller nanoparticles are dissolving and re-depositing onto larger ones, leading to an increase in average particle size over time.
Solution: Select a stabilizer that strongly adsorbs to the nanoparticle surface and reduces the solubility of this compound in the dispersion medium.
Incompatible Excipients Components of your formulation may be interacting in a way that destabilizes the nanosuspension.
Solution: Systematically evaluate the compatibility of all excipients. Simplify the formulation to the essential components (this compound, stabilizer, and dispersion medium) and then introduce other excipients one by one.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0 ± 0.5300 ± 90100 (Reference)
Micronized Suspension 95 ± 251.5 ± 0.5650 ± 150217
Nanosuspension 250 ± 501.0 ± 0.31800 ± 300600
Solid Dispersion 310 ± 600.75 ± 0.22100 ± 400700
SMEDDS 450 ± 800.5 ± 0.22800 ± 500933

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

1. Preparation of this compound Nanosuspension by Wet Milling

  • Preparation of Dispersion Medium: Dissolve a suitable stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.

  • Pre-suspension: Disperse crude this compound powder (e.g., 5% w/v) in the dispersion medium with gentle stirring to form a pre-suspension.

  • Wet Milling: Transfer the pre-suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

  • Milling Process: Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C) for a predetermined time (e.g., 2-4 hours).

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS) until the desired particle size is achieved.

  • Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

2. In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: Administer the different this compound formulations (e.g., aqueous suspension, nanosuspension, solid dispersion, SMEDDS) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome F1 Aqueous Suspension C1 Solubility Studies F1->C1 F2 Nanosuspension F2->C1 F3 Solid Dispersion F3->C1 F4 SMEDDS F4->C1 C2 Dissolution Testing C1->C2 C3 Stability Analysis C2->C3 V1 Oral Administration to Rats C3->V1 V2 Blood Sampling V1->V2 V3 LC-MS/MS Analysis V2->V3 V4 Pharmacokinetic Modeling V3->V4 O1 Enhanced Bioavailability V4->O1 troubleshooting_logic Start Low Oral Bioavailability Observed Q1 Is dissolution rate low? Start->Q1 A1 Particle Size Reduction (Micronization/Nanonization) Q1->A1 Yes A2 Amorphous Solid Dispersion Q1->A2 Yes Q2 Is permeability a limiting factor? Q1->Q2 No A1->Q2 A2->Q2 A3 Lipid-Based Formulations (SMEDDS) Q2->A3 Yes A4 Use of Permeation Enhancers Q2->A4 Yes End Optimized Formulation Q2->End No A3->End A4->End

Validation & Comparative

A Comparative Analysis of Isofebrifugine and Halofuginone in Anti-Fibrotic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two related quinazolinone alkaloids in the context of fibrosis.

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), poses a significant global health burden, contributing to the failure of numerous organs. The quest for effective anti-fibrotic therapies has led to the investigation of various natural and synthetic compounds. Among these, halofuginone, a halogenated derivative of the natural alkaloid febrifugine, has emerged as a potent anti-fibrotic agent. Isofebrifugine, a diastereomer of febrifugine, shares a similar chemical backbone, suggesting potential therapeutic parallels. This guide provides a detailed comparative analysis of this compound and halofuginone, focusing on their roles in anti-fibrotic therapies, supported by experimental data and detailed methodologies.

While extensive research has elucidated the anti-fibrotic mechanisms and efficacy of halofuginone, there is a notable scarcity of direct scientific evidence regarding the anti-fibrotic properties of this compound. Therefore, this comparison will primarily focus on the well-documented activities of halofuginone, with this compound presented as a structurally related compound with potential for future investigation.

Chemical Structures and Relationship

Febrifugine and this compound are naturally occurring quinazolinone alkaloids isolated from the plant Dichroa febrifuga[1]. Halofuginone is a synthetic, halogenated derivative of febrifugine, developed to improve its therapeutic index[2]. The chemical structures of these compounds are closely related, with this compound being a stereoisomer of febrifugine.

Mechanism of Action in Anti-Fibrotic Therapy

Halofuginone exerts its anti-fibrotic effects through a dual mechanism of action, targeting key pathways in the fibrotic process.

Inhibition of the TGF-β/Smad3 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis[3]. Upon activation, TGF-β phosphorylates Smad proteins, leading to the transcription of pro-fibrotic genes. Halofuginone specifically inhibits the phosphorylation of Smad3, a key downstream mediator in the TGF-β pathway[4][5]. This inhibition prevents the transdifferentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production[6].

TGFB_Smad3_Pathway cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad3 p-Smad3 Smad23->pSmad3 Smad_complex p-Smad3/Smad4 Complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen) Halofuginone Halofuginone Halofuginone->pSmad3 Inhibits phosphorylation

Figure 1: Halofuginone's Inhibition of the TGF-β/Smad3 Signaling Pathway.
Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Starvation Response (AAR)

Halofuginone also functions as a potent inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis[2][7]. By binding to ProRS, halofuginone mimics proline starvation, leading to the accumulation of uncharged tRNAPro. This triggers the Amino Acid Starvation Response (AAR), a cellular stress response pathway[2]. The activation of AAR has been shown to inhibit the differentiation of pro-inflammatory Th17 cells, which are implicated in promoting fibrosis[4].

AAR_Pathway Proline Proline Prolyl_tRNA_Pro Prolyl-tRNAPro Proline->Prolyl_tRNA_Pro tRNA_Pro tRNAPro tRNA_Pro->Prolyl_tRNA_Pro ProRS Prolyl-tRNA Synthetase (ProRS) Uncharged_tRNA Uncharged tRNAPro (Accumulation) Protein_Synthesis Protein Synthesis Prolyl_tRNA_Pro->Protein_Synthesis Halofuginone Halofuginone Halofuginone->ProRS Inhibits AAR Amino Acid Starvation Response (AAR) Uncharged_tRNA->AAR Th17 Th17 Cell Differentiation AAR->Th17 Inhibits Fibrosis Fibrosis Th17->Fibrosis Promotes

Figure 2: Halofuginone's Activation of the Amino Acid Starvation Response.

Comparative Efficacy: this compound vs. Halofuginone

As of the current scientific literature, there is a significant lack of direct comparative studies on the anti-fibrotic efficacy of this compound versus halofuginone. While febrifugine, the parent compound of halofuginone and a diastereomer of this compound, is mentioned to have therapeutic activity in fibrosis, specific data is scarce[1][2]. The available quantitative data predominantly focuses on halofuginone.

Quantitative Data on Halofuginone's Anti-Fibrotic Efficacy

The anti-fibrotic effects of halofuginone have been quantified in numerous preclinical models of fibrosis. The following tables summarize key findings.

Table 1: In Vivo Efficacy of Halofuginone in Animal Models of Fibrosis
ModelSpeciesHalofuginone DoseDurationKey FindingsReference(s)
Bleomycin-induced pulmonary fibrosisRat0.5 mg/kg, i.p., every other day42 daysSignificantly reduced lung collagen content compared to untreated controls.[1]
Thioacetamide-induced liver fibrosisRat5 ppm in diet12 weeks (preventive)Prevented the increase in collagen α1(I) gene expression and collagen content.[8][9]
Thioacetamide-induced liver fibrosisRat5 ppm in diet8 weeks (therapeutic)Caused almost complete resolution of existing fibrosis.[8][9]
Schistosomal liver fibrosisMouse10 mg/kg, oral24 weeksSignificant reduction in granuloma size, hydroxyproline, and total collagen content.[7]
Chronic graft-versus-host disease (skin fibrosis)Mouse1 µ g/mouse , i.p., daily52 daysAbrogated the increase in skin collagen and prevented dermal thickening.[10]
Table 2: In Vitro Efficacy of Halofuginone in Fibroblast Models
Cell TypeStimulationHalofuginone ConcentrationKey FindingsReference(s)
Keloid FibroblastsTGF-β150 nMDecreased α-SMA expression and type I procollagen production; reduced cell migration and matrix contraction.[8]
Human Corneal FibroblastsTGF-β10 ng/mLSignificantly reduced TGF-β-induced expression of α-SMA, fibronectin, and type I collagen.[11]
Human Skin Fibroblasts (Scleroderma)-10-10 MSignificant reduction in collagen α1(I) gene expression.[12]
Rat Hepatic Stellate Cells (HSC-T6)-Dose-dependentInhibition of collagen production and collagen α1(I) gene expression.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_analysis Analysis Induction Fibrosis Induction (e.g., Bleomycin, CCl4) Treatment Treatment (Halofuginone/Vehicle) Induction->Treatment Sacrifice Sacrifice & Tissue Collection Treatment->Sacrifice Histology Histology (Sirius Red Staining) Sacrifice->Histology WB Western Blot (p-Smad3) Sacrifice->WB qPCR qRT-PCR (Collagen genes) Sacrifice->qPCR Cell_Culture Fibroblast Culture Stimulation Stimulation (e.g., TGF-β) Cell_Culture->Stimulation Treatment_vitro Treatment (Halofuginone/Vehicle) Stimulation->Treatment_vitro Harvest Cell/Supernatant Harvest Treatment_vitro->Harvest Harvest->WB Harvest->qPCR

Figure 3: General Experimental Workflow for Anti-Fibrotic Studies.
Bleomycin-Induced Pulmonary Fibrosis in Rats
  • Animal Model: Wistar rats.

  • Induction of Fibrosis: Intraperitoneal injections of bleomycin (e.g., 1.2U) for seven consecutive days.

  • Treatment: Halofuginone administered intraperitoneally (e.g., 0.5 mg/dose) every other day for the duration of the experiment (e.g., 42 days).

  • Assessment of Fibrosis:

    • Histology: Lungs are fixed, sectioned, and stained with Sirius Red to visualize and quantify collagen deposition.

    • Biochemical Analysis: Lung tissue is homogenized, and hydroxyproline content, a major component of collagen, is measured as an index of total collagen.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
  • Animal Model: Sprague-Dawley rats.

  • Induction of Fibrosis: Intraperitoneal injection of CCl4 (e.g., 1.5 mL/kg in olive oil) twice a week for a specified period (e.g., 4 weeks for induction, with treatment starting at 3 weeks).

  • Treatment: Halofuginone administered through the diet (e.g., 5 ppm).

  • Assessment of Fibrosis:

    • Histology: Liver sections are stained with Masson's trichrome or Sirius Red to assess the extent of fibrosis.

    • Gene Expression: RNA is extracted from liver tissue, and qRT-PCR is performed to quantify the expression of pro-fibrotic genes such as Col1a1.

    • Protein Analysis: Western blotting is used to measure the levels of proteins like α-SMA.

In Vitro Fibroblast to Myofibroblast Differentiation Assay
  • Cell Culture: Primary human fibroblasts (e.g., dermal, lung, or corneal) are cultured in appropriate media.

  • Stimulation: Cells are treated with a pro-fibrotic agent, typically TGF-β1 (e.g., 10 ng/mL), to induce myofibroblast differentiation.

  • Treatment: Halofuginone is added to the culture medium at various concentrations (e.g., 10-100 nM).

  • Assessment of Differentiation:

    • Immunofluorescence: Cells are stained for α-SMA, a marker of myofibroblasts, and visualized by microscopy.

    • Western Blotting: Cell lysates are analyzed for the expression of α-SMA and collagen type I.

    • qRT-PCR: RNA is extracted to measure the mRNA levels of ACTA2 (α-SMA) and COL1A1.

Western Blot for Phosphorylated Smad3 (p-Smad3)
  • Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for p-Smad3 (e.g., at Ser423/425). A separate blot is probed with an antibody for total Smad3 as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for Collagen Gene Expression
  • RNA Extraction: Total RNA is isolated from cells or tissues using a suitable reagent (e.g., TRIzol).

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.

  • PCR Amplification: The cDNA is amplified using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for target genes (e.g., COL1A1, COL1A2, ACTA2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Safety and Tolerability

While halofuginone has demonstrated significant anti-fibrotic potential in preclinical studies, concerns about its safety profile, including potential gastrointestinal side effects, have been noted[13]. Clinical trials have been conducted to evaluate the safety and efficacy of halofuginone in various fibrotic conditions, and efforts have been made to develop formulations with improved tolerability[13]. The safety profile of this compound in the context of anti-fibrotic therapy has not been established due to the lack of studies.

Conclusion and Future Directions

Halofuginone stands as a promising anti-fibrotic agent with a well-characterized dual mechanism of action involving the inhibition of both TGF-β/Smad3 signaling and prolyl-tRNA synthetase. A substantial body of preclinical evidence supports its efficacy in reducing fibrosis in various organ systems.

In contrast, the anti-fibrotic potential of this compound remains largely unexplored. Given its structural similarity to febrifugine and halofuginone, it is plausible that this compound may also possess anti-fibrotic properties. Future research should focus on directly investigating the effects of this compound on fibroblast activation, collagen synthesis, and its impact on the key signaling pathways implicated in fibrosis. Direct comparative studies between this compound and halofuginone are warranted to determine their relative potency and therapeutic potential. Such studies would provide valuable insights for the development of novel anti-fibrotic therapies based on this class of quinazolinone alkaloids.

References

"isofebrifugine versus artemisinin: a comparison of antimalarial mechanisms of action"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimalarial drug discovery, both isofebrifugine and artemisinin stand out as potent compounds with distinct mechanisms of action against the Plasmodium falciparum parasite. This guide provides a detailed comparison of their antimalarial properties, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

FeatureThis compoundArtemisinin
Primary Target Prolyl-tRNA synthetase (PfPRS)Heme and multiple parasitic proteins
Mechanism of Action Inhibition of protein synthesisGeneration of reactive oxygen species (ROS) leading to alkylation of parasitic components
Activation Direct binding to the target enzymeActivation by intraparasitic heme-iron

Quantitative Comparison of Antimalarial Activity

Direct comparative studies evaluating this compound and artemisinin head-to-head against the same panel of P. falciparum strains are limited in the publicly available literature. The following tables summarize the 50% inhibitory concentration (IC50) values reported in separate studies for each compound and its derivatives against various parasite strains.

Table 1: In Vitro Antimalarial Activity of Febrifugine and its Analogs

CompoundP. falciparum StrainIC50 (nM)Reference
Febrifugine-0.76 - 2.9[1]
This compound---
Halofuginone-0.141 - 290 ng/mL[2]

Table 2: In Vitro Antimalarial Activity of Artemisinin and its Derivatives

CompoundP. falciparum Strain/IsolateIC50 (nM)Reference
ArtemisininChloroquine-susceptible isolates11.4[3]
ArtemisininChloroquine-resistant isolates7.67[3]
ArtesunatePailin, Cambodia (resistant area)6.8 ng/mL (TMI assay)[4]
ArtesunateReference strain (TM267)0.7 ng/mL (TMI assay)[4]
DihydroartemisininIndian field isolates2.98 - 4.16 (Resistance Index)[5]
ArtemetherChloroquine-susceptible isolates5.14[3]
ArtemetherChloroquine-resistant isolates3.71[3]

Mechanisms of Action: A Detailed Look

This compound: Halting Protein Production

The primary antimalarial mechanism of this compound involves the specific inhibition of the parasite's prolyl-tRNA synthetase (PfPRS). This enzyme is crucial for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By binding to PfPRS, this compound prevents this vital step, leading to a halt in protein production and ultimately, parasite death.

isofebrifugine_mechanism cluster_parasite Plasmodium falciparum This compound This compound PfPRS Prolyl-tRNA Synthetase (PfPRS) This compound->PfPRS Inhibits Proline_tRNA Prolyl-tRNA PfPRS->Proline_tRNA Catalyzes formation of Protein_Synthesis Protein Synthesis Proline_tRNA->Protein_Synthesis Essential for Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Caption: this compound's mechanism of action.

Artemisinin: A Cascade of Destruction

Artemisinin and its derivatives function as prodrugs that are activated within the parasite. This activation is a critical step, initiated by the cleavage of the drug's endoperoxide bridge by ferrous iron (Fe²⁺), which is abundant in the parasite's food vacuole as a byproduct of hemoglobin digestion. This cleavage generates highly reactive carbon-centered free radicals.[6] These radicals then indiscriminately alkylate and damage a multitude of essential parasite proteins, lipids, and other biomolecules, leading to widespread cellular damage and parasite death.[3]

Recent studies have also identified a more specific target for artemisinin: the P. falciparum phosphatidylinositol-3-kinase (PfPI3K).[4][7] Artemisinins have been shown to be potent inhibitors of this enzyme, and increased levels of PfPI3K are associated with artemisinin resistance.[7][8]

artemisinin_mechanism cluster_parasite Plasmodium falciparum Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Free Radicals) Artemisinin->Activated_Artemisinin Activated by Heme_Fe2 Heme-Fe²⁺ Heme_Fe2->Activated_Artemisinin Parasite_Proteins Parasite Proteins, Lipids, etc. Activated_Artemisinin->Parasite_Proteins Alkylates & Damages PfPI3K PfPI3K Activated_Artemisinin->PfPI3K Inhibits Cellular_Damage Widespread Cellular Damage Parasite_Proteins->Cellular_Damage Parasite_Death Parasite Death Cellular_Damage->Parasite_Death PfPI3K->Parasite_Death Inhibition contributes to sybr_green_workflow start Start: Prepare Parasite Culture & Drug Dilutions incubate Incubate Parasite Culture with Drug for 72h start->incubate lyse Freeze-Thaw to Lyse Red Blood Cells incubate->lyse stain Add Lysis Buffer with SYBR Green I lyse->stain read Incubate & Read Fluorescence (Ex: 485nm, Em: 530nm) stain->read analyze Analyze Data & Calculate IC50 read->analyze

References

Navigating the Therapeutic Window: A Comparative Analysis of Isofebrifugine and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic index of isofebrifugine against its synthetic derivatives. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate an objective comparison and inform future drug development efforts in antimalarial and other therapeutic areas.

This compound, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, has long been recognized for its potent antimalarial properties. However, its clinical utility has been hampered by significant side effects, including nausea and liver toxicity.[1][2] This has spurred the development of numerous synthetic analogues designed to retain the therapeutic efficacy of the parent compound while exhibiting a more favorable safety profile. This guide delves into a comparative analysis of the therapeutic index of this compound and its key synthetic analogues, with a particular focus on the widely studied derivative, halofuginone.

Comparative Efficacy and Cytotoxicity: A Quantitative Overview

The therapeutic index of a compound is a critical measure of its safety, representing the ratio between its therapeutic and toxic doses. In preclinical studies, this is often evaluated by comparing the in vitro efficacy (e.g., 50% inhibitory concentration, IC50, against a target pathogen) with its cytotoxicity against mammalian cells. A higher selectivity index (ratio of cytotoxic IC50 to effective IC50) indicates a wider therapeutic window.

The following tables summarize the available quantitative data for this compound and a selection of its synthetic analogues.

CompoundP. falciparum (T96) IC50 (µM)P. falciparum (K1) IC50 (µM)Reference
Febrifugine Hydrochloride0.0260.081[1]
Analogue 17a0.0120.013[1]
Analogue 17b0.0070.014[1]
Analogue 17c0.0220.074[1]
Analogue 17d0.010.018[1]
Analogue 17e0.0070.018[1]
Analogue 17f0.0730.085[1]
Analogue 17g0.0880.262[1]
Analogue 17h0.0730.076[1]

Table 1: In Vitro Antimalarial Activity of Febrifugine and its Synthetic Analogues. Data represents the 50% inhibitory concentration (IC50) against chloroquine-sensitive (T96) and chloroquine-resistant (K1) strains of Plasmodium falciparum.

CompoundKB IC50 (µM)MCF7 IC50 (µM)LU1 IC50 (µM)HepG2 IC50 (µM)Reference
Febrifugine Hydrochloride0.850.660.160.21[1]
Analogue 17a0.0190.0140.0150.015[1]
Analogue 17b2.731.551.040.98[1]
Analogue 17c0.160.230.060.13[1]
Analogue 17d0.060.040.0320.027[1]
Analogue 17e0.0220.030.0190.028[1]
Analogue 17f0.0230.0180.0320.03[1]
Analogue 17g0.240.180.080.17[1]
Analogue 17h6.205.254.394.60[1]

Table 2: In Vitro Cytotoxicity of Febrifugine and its Synthetic Analogues against Human Cancer Cell Lines. Data represents the 50% inhibitory concentration (IC50) against various human cancer cell lines (KB: oral squamous cell carcinoma; MCF7: breast adenocarcinoma; LU1: lung adenocarcinoma; HepG2: hepatocellular carcinoma).

CompoundSelectivity Index (Neuronal Cells)Selectivity Index (Macrophage Cells)Reference
10 Analogues120 to >2,34621 to 1,232[3]

Table 3: Selectivity Indices of Febrifugine Analogues. The selectivity index is calculated as the ratio of the IC50 in mammalian cells to the IC50 in P. falciparum.

CompoundSpeciesRouteLD50 (mg/kg)Reference
HalofuginoneRatOral30[4]
HalofuginoneMouseOral5[4]

Table 4: In Vivo Acute Toxicity of Halofuginone. LD50 represents the dose that is lethal to 50% of the test population.

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis in Plasmodium falciparum.

  • Parasite Culture: A-sexual stages of P. falciparum are cultured in human erythrocytes in a complete medium.

  • Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

  • Incubation: Parasitized red blood cells are added to the wells and incubated for 24-48 hours.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.

  • Harvesting and Measurement: The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[3]

In Vitro Cytotoxicity Assays

MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Mammalian cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570-600 nm.

  • Data Analysis: The IC50 value, the concentration that reduces cell viability by 50%, is determined.[5][6]

Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • NR Staining: The treatment medium is removed, and cells are incubated with a medium containing neutral red.

  • Washing and Destaining: The cells are washed to remove unincorporated dye, and then a destain solution is added to extract the dye from the lysosomes.

  • Absorbance Reading: The absorbance of the extracted dye is measured at approximately 540 nm.

  • Data Analysis: The IC50 is calculated based on the reduction in dye uptake.[5][7][8]

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

  • Dosing: The test substance is administered in a single oral dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The study proceeds in a stepwise manner, with the dose for the next group of animals being adjusted up or down depending on the outcome in the previous group.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.[9][10][11][12]

Mechanism of Action: Targeting Prolyl-tRNA Synthetase

The selective toxicity of this compound and its analogues stems from their ability to inhibit prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis. This enzyme is responsible for attaching the amino acid proline to its corresponding tRNA.

GCN2_ATF4_Pathway cluster_inhibition Inhibition of Protein Synthesis cluster_stress_response Cellular Stress Response ProRS Prolyl-tRNA Synthetase (ProRS) Proline_tRNA Uncharged prolyl-tRNA ProRS->Proline_tRNA Accumulation of This compound This compound / Synthetic Analogues This compound->ProRS Inhibits GCN2 GCN2 Kinase Proline_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2aP eIF2α-P eIF2a->eIF2aP ATF4 ATF4 (Transcription Factor) eIF2aP->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Induces Expression CellDeath Apoptosis / Cell Death CHOP->CellDeath Promotes

Caption: Inhibition of Prolyl-tRNA Synthetase by this compound Analogues.

The inhibition of ProRS leads to an accumulation of uncharged prolyl-tRNA, which is recognized by the GCN2 kinase. This triggers a signaling cascade known as the integrated stress response. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn upregulates the translation of Activating Transcription Factor 4 (ATF4). ATF4 then induces the expression of pro-apoptotic genes, such as CHOP, ultimately leading to programmed cell death.[13] The differential sensitivity of the parasite's ProRS compared to the host's enzyme is a key determinant of the therapeutic window for these compounds.

Experimental Workflow for Therapeutic Index Evaluation

The process of evaluating the therapeutic index of novel this compound analogues involves a structured workflow, from initial screening to in vivo validation.

Therapeutic_Index_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation invitro_antimalarial In Vitro Antimalarial Assay (IC50 vs. P. falciparum) selectivity_index Calculate Selectivity Index (Cytotoxicity IC50 / Antimalarial IC50) invitro_antimalarial->selectivity_index invitro_cytotoxicity In Vitro Cytotoxicity Assay (IC50 vs. Mammalian Cells) invitro_cytotoxicity->selectivity_index invivo_efficacy In Vivo Efficacy Study (e.g., Mouse Model of Malaria) selectivity_index->invivo_efficacy Promising Candidates invivo_toxicity In Vivo Acute Toxicity Study (e.g., OECD 423 - LD50) selectivity_index->invivo_toxicity Promising Candidates therapeutic_index Determine Therapeutic Index (LD50 / ED50) invivo_efficacy->therapeutic_index invivo_toxicity->therapeutic_index final_decision final_decision therapeutic_index->final_decision Guide Further Development

Caption: Workflow for Evaluating Therapeutic Index.

Conclusion

The development of synthetic analogues of this compound has yielded compounds with significantly improved therapeutic indices compared to the natural product. The data presented in this guide highlights that several analogues exhibit potent antimalarial activity while demonstrating substantially lower cytotoxicity in mammalian cell lines. Notably, analogues such as 17b and 17h show a promising balance of high efficacy and reduced toxicity. The elucidation of the mechanism of action, involving the inhibition of prolyl-tRNA synthetase, provides a rational basis for the selective toxicity of these compounds and offers a clear target for future drug design. The detailed experimental protocols and workflows outlined herein provide a robust framework for the continued evaluation and optimization of this compound analogues as potential therapeutic agents for malaria and potentially other diseases. Further in vivo studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of the most promising candidates and to establish a definitive in vivo therapeutic index.

References

A Comparative Guide: Isofebifugine vs. Cisplatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of isofebrifugine, a derivative of the natural compound febrifugine, and the widely used chemotherapy drug cisplatin in various cancer cell lines. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes the distinct signaling pathways targeted by each compound.

Quantitative Efficacy: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound (via its parent compound, halofuginone) and cisplatin across a range of cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as incubation times and the specific cytotoxicity assays used.

Cell LineCancer TypeCompoundIC50 ValueIncubation TimeAssay
HepG2 Hepatocellular CarcinomaHalofuginone72.7 nM72 hMTS
NCI-H460 Non-Small Cell Lung CancerHalofuginone0.07 µMNot SpecifiedNot Specified
NCI-H1299 Non-Small Cell Lung CancerHalofuginone0.07 µMNot SpecifiedNot Specified
A549 Lung CancerCisplatin10.91 µM ± 0.1924 hMTT
Cisplatin7.49 µM ± 0.1648 hMTT
HeLa Cervical CancerCisplatin~5-15 µM (variable)48 hMTT
MCF-7 Breast CancerCisplatin~10-20 µM (variable)48 hMTT
Various Ovarian Ovarian CancerCisplatin~2-40 µM (variable)24 hMTT

Note: Data for this compound is presented using its parent compound, halofuginone, as direct comparative studies with this compound are limited. The variability in cisplatin IC50 values highlights the influence of experimental conditions and cell line-specific responses.

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The following are generalized protocols for common cytotoxicity assays used to determine the efficacy of compounds like this compound and cisplatin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or cisplatin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Resazurin (AlamarBlue) Assay

This fluorometric assay also measures metabolic activity.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. The fluorescence signal is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Isofebifugine and cisplatin exert their anticancer effects through distinct molecular mechanisms. The following diagrams illustrate the key signaling pathways involved.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding drug_prep Prepare Drug Dilutions (Isofebifugine & Cisplatin) treatment Treat Cells with Drugs seeding->treatment drug_prep->treatment incubation Incubate (24-72h) treatment->incubation reagent Add Cytotoxicity Reagent (e.g., MTT, Resazurin) incubation->reagent assay_incubation Incubate (1-4h) reagent->assay_incubation measurement Measure Absorbance/ Fluorescence assay_incubation->measurement calculation Calculate IC50 Values measurement->calculation

Experimental workflow for cytotoxicity assays.

Isofebifugine's Mechanism of Action

Isofebifugine, and its parent compound halofuginone, are known to inhibit the phosphorylation of Smad2/3, thereby blocking the Transforming Growth Factor-beta (TGF-β) signaling pathway. This inhibition can lead to cell cycle arrest and apoptosis. Additionally, it has been shown to affect other critical pathways, including STAT3, ERK1/2, and p38 MAPK, which are involved in cell proliferation, survival, and stress responses.

isofebrifugine_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus isofeb Isofebifugine tgfbr TGF-β Receptor isofeb->tgfbr Inhibits smad Smad2/3 Phosphorylation isofeb->smad Inhibits stat3 STAT3 Pathway isofeb->stat3 Inhibits mapk ERK1/2 & p38 MAPK Pathways isofeb->mapk Modulates tgfbr->smad gene_exp Altered Gene Expression smad->gene_exp stat3->gene_exp mapk->gene_exp arrest Cell Cycle Arrest gene_exp->arrest apoptosis Apoptosis gene_exp->apoptosis

Signaling pathway of Isofebifugine.

Cisplatin's Mechanism of Action

Cisplatin is a platinum-based drug that primarily acts by cross-linking with the purine bases on DNA, leading to DNA damage.[1] This damage interferes with DNA repair mechanisms and replication, ultimately triggering apoptosis (programmed cell death).[1] The cellular response to cisplatin-induced DNA damage involves the activation of several signaling pathways, including those mediated by p53, which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

cisplatin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cisplatin Cisplatin activated_cis Activated Cisplatin cisplatin->activated_cis dna DNA activated_cis->dna dna_adducts DNA Adducts/ Cross-links dna->dna_adducts Forms dna_damage DNA Damage Response dna_adducts->dna_damage p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Signaling pathway of Cisplatin.

References

A Comparative Analysis of the Immunomodulatory Effects of Isofebrifugine and Conventional Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory and anti-inflammatory properties of isofebrifugine, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, against established anti-inflammatory agents, including corticosteroids like dexamethasone and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. This analysis is supported by experimental data on their mechanisms of action, effects on key inflammatory pathways, and in vivo efficacy.

Executive Summary

This compound and its derivatives, such as halofuginone, exhibit a unique immunomodulatory profile by selectively inhibiting the differentiation of pro-inflammatory T helper 17 (Th17) cells and modulating the NF-κB signaling pathway. This mechanism contrasts with the broader immunosuppressive action of corticosteroids and the cyclooxygenase (COX) inhibition of NSAIDs. While direct comparative quantitative data is limited, the available evidence suggests this compound offers a more targeted approach to managing inflammation, potentially with a different side-effect profile.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of this compound, dexamethasone, and ibuprofen are mediated through distinct molecular pathways. This compound's targeted action on Th17 cells presents a novel approach compared to the broader mechanisms of corticosteroids and NSAIDs.

This compound: Targeted Inhibition of Th17 and NF-κB

This compound and its analog halofuginone exert their primary immunomodulatory effects through two main pathways:

  • Inhibition of Th17 Cell Differentiation : Halofuginone has been shown to selectively inhibit the development of Th17 cells, which are critical drivers of autoimmune and inflammatory diseases.[1][2] It achieves this by activating the amino acid starvation response (AAR), a cellular stress pathway.[1] This leads to a reduction in the production of key pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] This targeted suppression of a specific inflammatory cell lineage is a key differentiator from other anti-inflammatory drugs.

  • Modulation of the NF-κB Pathway : The NF-κB transcription factor is a central regulator of the inflammatory response, inducing the expression of numerous pro-inflammatory genes.[5] Halofuginone has been demonstrated to inhibit the activation of NF-κB in activated T cells, contributing to its anti-inflammatory effects.

Isofebrifugine_Pathway cluster_0 This compound/Halofuginone Action cluster_1 Inflammatory Response IFF This compound/ Halofuginone AAR Amino Acid Starvation Response IFF->AAR activates NFkB_Inhibition NF-κB Inhibition IFF->NFkB_Inhibition Th17 Th17 Cell Differentiation AAR->Th17 inhibits IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation promotes NFkB_Inhibition->Inflammation reduces

Caption: Mechanism of this compound.
Dexamethasone: Broad Immunosuppression via Glucocorticoid Receptor

Dexamethasone is a potent synthetic glucocorticoid that acts via the glucocorticoid receptor (GR). Its anti-inflammatory effects are broad and powerful:

  • NF-κB Inhibition : A primary mechanism is the inhibition of NF-κB. Dexamethasone induces the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes in the nucleus.

  • Cytokine Suppression : It broadly suppresses the production of a wide range of cytokines, including IL-1, IL-6, and TNF-α.[6][7]

  • T-Cell Modulation : Dexamethasone can influence the balance of T helper cells, generally promoting a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response.[8]

Dexamethasone_Pathway Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR GR_complex Dex-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus IkBa IκBα Synthesis Nucleus->IkBa IkBa_protein IκBα Protein IkBa->IkBa_protein NFkB_p65_p50 NF-κB (p65/p50) NFkB_inactive Inactive NF-κB Complex NFkB_p65_p50->NFkB_inactive ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_p65_p50->ProInflammatory_Genes activates IkBa_protein->NFkB_p65_p50 sequesters IkBa_protein->ProInflammatory_Genes inhibits

Caption: Dexamethasone's NF-κB Inhibition.
Ibuprofen: COX-1/COX-2 Inhibition

Ibuprofen is a classic NSAID that primarily functions by inhibiting cyclooxygenase (COX) enzymes:

  • COX Inhibition : It non-selectively inhibits both COX-1 and COX-2. The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects by preventing the conversion of arachidonic acid to prostaglandins.

  • NF-κB Modulation (High Concentration) : At high concentrations, ibuprofen has also been shown to inhibit NF-κB activation, though this is not its primary therapeutic mechanism.[9] The S(+)-enantiomer is more potent in this regard.[9]

Quantitative Data Comparison

Direct comparative studies measuring the potency of this compound against dexamethasone and ibuprofen in the same assays are scarce. The following tables summarize available data from different studies to provide a relative sense of potency.

Note: The values presented below are compiled from separate studies and may not be directly comparable due to variations in experimental conditions (e.g., cell types, stimuli, incubation times).

Table 1: Inhibition of NF-κB Activation

CompoundCell TypeStimulusIC₅₀ (mM)Source
Ibuprofen Human Jurkat T cellsT-cell stimulation3.49[10][11]
Dexamethasone Human myeloid (U937) cellsTNF0.027[10]
Halofuginone Peripheral blood T cellsanti-CD3 mAb~0.0001 (at 40 ng/mL)¹[1]

¹Value estimated from reported 80% inhibition at 40 ng/mL (approx. 0.1 µM). This demonstrates high potency, though in a different cell activation system.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for key in vitro and in vivo assays cited in this guide.

Protocol 1: In Vitro NF-κB Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of TNF-induced NF-κB activation.[10]

  • Cell Culture : Human myeloid (U937) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Pre-treatment : Cells are pre-incubated with varying concentrations of the test compounds (e.g., dexamethasone, ibuprofen) for 1 hour.

  • Stimulation : Cells are then stimulated with tumor necrosis factor (TNF-α) at a concentration of 0.1 nM for 30 minutes to induce NF-κB activation.

  • Nuclear Extract Preparation : Following stimulation, nuclear extracts are prepared using hypotonic lysis followed by high-salt extraction to isolate nuclear proteins.

  • Electrophoretic Mobility Shift Assay (EMSA) : Nuclear extracts are incubated with a 32P-end-labeled 30-mer oligonucleotide probe containing the NF-κB binding site.

  • Analysis : The protein-DNA complexes are resolved on a 5% native polyacrylamide gel. The gel is dried and exposed to X-ray film. The density of the shifted bands corresponding to the NF-κB-DNA complex is quantified to determine the extent of inhibition. The IC₅₀ value is calculated as the concentration of the drug that causes 50% inhibition of NF-κB binding activity.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol is a standard method for evaluating anti-arthritic drugs in an animal model that mimics human rheumatoid arthritis.[2]

  • Animal Model : DBA/1J mice, which are genetically susceptible to CIA, are used.

  • Induction of Arthritis : Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant via intradermal injection at the base of the tail. A booster injection is given 21 days later.

  • Drug Administration : Treatment with test compounds (e.g., halofuginone, methotrexate) or vehicle control begins at the onset of visible signs of arthritis. Drugs are administered daily or weekly via a specified route (e.g., intraperitoneal injection).

  • Clinical Assessment : The severity of arthritis is monitored and scored 3-4 times per week based on paw swelling and erythema. Each paw is scored on a scale of 0-4, for a maximum clinical score of 16 per mouse.

  • Histological Analysis : At the end of the study, mice are euthanized, and their paws are collected, sectioned, and stained with hematoxylin and eosin. Joints are examined microscopically for inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis : Clinical scores and histological damage are statistically compared between treatment groups and the vehicle control group to determine therapeutic efficacy.

Experimental_Workflow_CIA start Start: DBA/1J Mice immunization1 Day 0: Primary Immunization (Collagen + CFA) start->immunization1 immunization2 Day 21: Booster Immunization immunization1->immunization2 onset Arthritis Onset (Days 25-35) immunization2->onset treatment Treatment Initiation: - this compound - Comparator Drug - Vehicle onset->treatment monitoring Clinical Scoring (3-4 times/week) treatment->monitoring end End of Study (e.g., Day 56) monitoring->end analysis Histological & Biochemical Analysis end->analysis result Comparative Efficacy Determined analysis->result

Caption: Workflow for Collagen-Induced Arthritis Model.

Conclusion

This compound presents a distinct immunomodulatory profile compared to traditional anti-inflammatory drugs. Its targeted inhibition of Th17 cell differentiation offers a more specific mechanism for controlling autoimmune and inflammatory conditions than the broad immunosuppression of corticosteroids or the prostaglandin synthesis blockade of NSAIDs. While quantitative, head-to-head comparisons are needed to fully delineate its potency relative to established drugs, the existing data highlights its potential as a therapeutic agent. The unique mechanism of action suggests that this compound could be valuable in conditions where Th17 cells play a predominant pathological role and may offer a differentiated safety and efficacy profile. Further research directly comparing these agents in standardized in vitro and in vivo models is essential for guiding future clinical development.

References

"cross-reactivity and target specificity of isofebrifugine and its derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity and Target Specificity of Isofebrifugine and Its Derivatives

For researchers and professionals in drug development, understanding the target specificity and potential cross-reactivity of a compound is paramount. This guide provides an objective comparison of this compound and its derivatives, focusing on their molecular targets and mechanisms of action, supported by experimental evidence.

Primary Target and Mechanism of Action

The primary molecular target of febrifugine and its well-studied halogenated derivative, halofuginone (HF), has been identified as glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][3] These compounds act by competitively inhibiting the prolyl-tRNA synthetase (ProRS) activity of EPRS.[1] This inhibition mimics a state of proline starvation, leading to an accumulation of uncharged tRNApro.

This accumulation triggers the activation of the Amino Acid Response (AAR) pathway, a key cellular stress response pathway.[1][2] The AAR pathway is initiated by the protein kinase GCN2, which becomes activated upon binding to uncharged tRNAs. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis but a simultaneous increase in the translation of specific stress-response proteins, such as activating transcription factor 4 (ATF4).[1] The activation of the AAR pathway is central to the therapeutic effects of these compounds, including their anti-inflammatory and anti-fibrotic properties.[1][2][4]

Amino_Acid_Response_Pathway cluster_0 Cell Membrane This compound This compound EPRS EPRS (Prolyl-tRNA Synthetase) Proline_tRNA Charged tRNA-Pro EPRS->Proline_tRNA Charges tRNA Uncharged_tRNA Uncharged tRNA-Pro GCN2 GCN2 Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Upregulates Translation Stress_Response Stress Response Genes (e.g., CHOP) ATF4->Stress_Response Activates Transcription

Caption: Inhibition of EPRS by this compound activates the AAR pathway.

Cross-Reactivity and Effects on Other Signaling Pathways

While EPRS is the primary target, derivatives like halofuginone also impact other signaling pathways, suggesting potential cross-reactivity or a multifaceted mechanism of action.

TGF-β Pathway: Halofuginone has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[4] This effect is not due to changes in TGF-β levels or its receptor expression but occurs downstream. Specifically, halofuginone can reduce the phosphorylation of Smad3, a key signal transducer in the TGF-β pathway.[4] This inhibition of Smad3 phosphorylation contributes to the anti-fibrotic effects of the compound by decreasing the differentiation of fibroblasts into myofibroblasts and reducing the production of extracellular matrix proteins.[4][5]

mTOR Pathway: The mTOR pathway, another crucial sensor of amino acid availability, is notably not directly affected by halofuginone.[1] This demonstrates a degree of specificity, as mTOR signaling is typically inhibited by amino acid restriction itself, but not by the inhibition of tRNA synthetase activity, which is the mechanism of this compound derivatives.[1]

TGF_Beta_Pathway Receptor TGF-β Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad3 p-Smad3 Complex Smad Complex pSmad3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Fibrotic Gene Expression Nucleus->Gene_Expression Promotes Halofuginone Halofuginone Halofuginone->pSmad3 Inhibits

Caption: Halofuginone inhibits TGF-β signaling via Smad3 phosphorylation.

Quantitative Data on Target Activity

While extensive comparative data across a wide range of derivatives is sparse in the public domain, the following table summarizes the known activities and targets for key compounds in this class.

CompoundPrimary TargetKnown IC50 / ActivitySecondary Pathways AffectedTherapeutic Areas
Febrifugine Prolyl-tRNA Synthetase (EPRS)Antimalarial IC50: ~0.0034 µM[6]TGF-β signaling[4]Antimalarial, Anti-inflammatory[2][7]
This compound Prolyl-tRNA Synthetase (EPRS)Generally less active than febrifugine[8]Not well characterizedAntimalarial[8]
Halofuginone Prolyl-tRNA Synthetase (EPRS)Inhibits Th17 differentiation[4]TGF-β signaling (inhibits Smad3 phosphorylation)[4]Anti-fibrotic, Anti-cancer, Anti-inflammatory, Autoimmune diseases[2][4][5]
Deoxyfebrifugine Prolyl-tRNA Synthetase (EPRS)Antimalarial IC50: ~0.1 µM[6]Not well characterizedAntimalarial lead compound[6]

Experimental Protocols for Target Identification and Validation

Determining the specificity of compounds like this compound relies on a combination of biochemical and cellular assays.

Affinity-Based Pull-Down Assays

This is a common method to identify the direct binding partners of a small molecule.[9]

Methodology:

  • Probe Synthesis: The small molecule (e.g., a derivative of this compound) is chemically modified with an affinity tag, such as biotin, at a position that does not interfere with its biological activity.[9][10]

  • Incubation: The tagged molecule is incubated with a complex protein mixture, such as a cell lysate.

  • Capture: The mixture is passed over a solid support matrix (e.g., streptavidin-coated beads) that specifically binds the affinity tag.[9]

  • Washing: Unbound proteins are washed away, leaving only the proteins that have bound to the small molecule probe.

  • Elution and Identification: The bound proteins are eluted from the support and identified using techniques like mass spectrometry.[9][10]

Affinity_Pulldown_Workflow start Start probe Synthesize Biotin-Tagged This compound Derivative start->probe lysate Prepare Cell Lysate start->lysate incubate Incubate Probe with Lysate probe->incubate lysate->incubate capture Capture on Streptavidin Beads incubate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms end Target Identified ms->end

Caption: Workflow for identifying protein targets via affinity pull-down.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9]

Methodology:

  • Treatment: Intact cells or cell lysates are treated with the compound of interest (e.g., halofuginone) or a vehicle control.

  • Heating: The samples are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Fractionation: After cooling, the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation.

  • Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Analysis: A "melting curve" is generated. A shift in this curve to a higher temperature in the drug-treated sample compared to the control indicates direct binding of the drug to the target protein.

These experimental approaches, among others like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are crucial for validating primary targets and assessing off-target effects, thereby providing a clearer picture of a compound's specificity and cross-reactivity profile.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isofebrifugine
Reactant of Route 2
Reactant of Route 2
Isofebrifugine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.